Product packaging for Perindoprilat(Cat. No.:CAS No. 95153-31-4)

Perindoprilat

Cat. No.: B1679611
CAS No.: 95153-31-4
M. Wt: 340.4 g/mol
InChI Key: ODAIHABQVKJNIY-PEDHHIEDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perindoprilat is a dipeptide obtained by formal condensation of one of the carboxy groups of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. The major active metabolite of perindopril. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a drug metabolite. It is an organic heterobicyclic compound, a dipeptide, a dicarboxylic acid and a L-alanine derivative.
The active metabolite of the prodrug [Perindopril].
This compound is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. This compound inhibits ACE and, thus, the conversion of angiotensin I to angiotensin II;  consequently, angiotensin II-mediated vasoconstriction and angiotensin II-stimulated aldosterone secretion from the adrenal cortex are inhibited and diuresis and natriuresis ensue.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Perindopril Erbumine (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28N2O5 B1679611 Perindoprilat CAS No. 95153-31-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAIHABQVKJNIY-PEDHHIEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)O)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90869249
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95153-31-4
Record name Perindoprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95153-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perindoprilat [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095153314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Perindoprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14213
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Perindoprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PERINDOPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UV6ZNQ92K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Perindoprilat's Mechanism of Action on ACE Inhibition: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril. It delves into the quantitative aspects of its interaction with ACE, details the experimental protocols for assessing its inhibitory activity, and visualizes the intricate signaling pathways involved.

Core Mechanism of ACE Inhibition by this compound

Perindopril is a prodrug that undergoes hepatic metabolism to its pharmacologically active form, this compound.[1] this compound is a potent, competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure and cardiovascular homeostasis.

The inhibitory action of this compound on ACE results in a dual therapeutic effect:

  • Inhibition of Angiotensin II Formation: ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. By competitively binding to the active site of ACE, this compound blocks this conversion, leading to reduced levels of angiotensin II. This, in turn, results in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.

  • Potentiation of Bradykinin: ACE is also involved in the degradation of bradykinin, a potent vasodilator peptide.[2] By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation.[2] Elevated bradykinin levels contribute to the antihypertensive effect of this compound by promoting vasodilation through the release of nitric oxide (NO) and prostacyclin.[2]

ACE exists in two isoforms with two functionally active domains, the N- and C-terminal domains. The C-terminal domain is predominantly involved in blood pressure regulation. ACE inhibitors like this compound exhibit a greater affinity for and inhibitory activity against the C-terminal domain.

Quantitative Analysis of this compound-ACE Interaction

The potency of this compound as an ACE inhibitor is quantified by several key parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the drug's affinity for the enzyme.

ParameterValueSpeciesCommentsReference
IC50 1.11 +/- 0.07 µg/LHumanIn patients with severe renal failure.[3]
IC50 1.81 +/- 0.20 µg/LHumanIn patients with moderate renal failure.[3]
Ka (Association Constant) 2.8 x 10⁹ M⁻¹HumanHigh-affinity, saturable binding, likely to ACE.[4]
Kd (Dissociation Constant) ~0.36 nMHumanCalculated from Ka (Kd = 1/Ka).Inferred from[4]
Ki (Inhibition Constant) ~0.18 nMHumanEstimated from Kd for a competitive inhibitor where Ki ≈ Kd.Inferred from[4]

Note: The provided Ki value is an estimation based on the reported high-affinity binding constant (Ka). Direct experimental determination of Ki for this compound can vary based on assay conditions.

Signaling Pathways

The therapeutic effects of this compound are mediated through its modulation of two key signaling pathways: the Renin-Angiotensin System and the Bradykinin-Nitric Oxide pathway.

Inhibition of the Renin-Angiotensin System

This compound's primary mechanism involves the disruption of the renin-angiotensin cascade.

Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin_I Angiotensin I Renin->Angiotensin_I ACE ACE Angiotensin_I->ACE Angiotensin_II Angiotensin II ACE->Angiotensin_II This compound This compound This compound->ACE Inhibits AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure

Figure 1: this compound's inhibition of the Renin-Angiotensin System.
Potentiation of the Bradykinin-Nitric Oxide Pathway

By preventing the degradation of bradykinin, this compound enhances its vasodilatory effects.

Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin ACE ACE (Kininase II) Bradykinin->ACE B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates Inactive_Fragments Inactive Fragments ACE->Inactive_Fragments This compound This compound This compound->ACE Inhibits eNOS eNOS Activation B2_Receptor->eNOS NO Nitric Oxide (NO) Production eNOS->NO Vasodilation Vasodilation NO->Vasodilation Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure

Figure 2: this compound's potentiation of the Bradykinin-NO pathway.

Experimental Protocols

The following section details a standard experimental protocol for determining the in vitro ACE inhibitory activity of this compound using a spectrophotometric method.

In Vitro ACE Inhibition Assay (Spectrophotometric)

This assay is based on the quantification of hippuric acid produced from the substrate hippuryl-histidyl-leucine (HHL) by ACE.[5][6]

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-Histidyl-Leucine (HHL)

  • This compound

  • Boric acid buffer (pH 8.3) containing NaCl

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer capable of measuring absorbance at 228 nm

  • Thermostatic water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ACE in deionized water.

    • Prepare a stock solution of HHL in the boric acid buffer.

    • Prepare a series of dilutions of this compound in deionized water to determine the IC50 value.

  • Assay Protocol:

    • To a set of test tubes, add the following in order:

      • 50 µL of the this compound solution (or deionized water for the control).

      • 150 µL of the HHL solution.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the enzymatic reaction by adding 100 µL of the ACE solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extraction and Measurement:

    • Add 1.5 mL of ethyl acetate to each tube.

    • Vortex the mixture for 15 seconds to extract the hippuric acid into the organic phase.

    • Centrifuge the tubes to separate the layers.

    • Carefully transfer 1 mL of the upper ethyl acetate layer to a new set of tubes.

    • Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hippuric acid in 1 mL of deionized water.

    • Measure the absorbance of the solution at 228 nm using a spectrophotometer.

  • Calculation of ACE Inhibition:

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

      • A_control is the absorbance of the control (without inhibitor).

      • A_sample is the absorbance in the presence of this compound.

    • The IC50 value, the concentration of this compound that inhibits 50% of ACE activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

Start Start Reagent_Prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) Start->Reagent_Prep Assay_Setup Set up Assay Plate (Control, Blank, Inhibitor Concentrations) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (Inhibitor + Enzyme) Assay_Setup->Pre_incubation Reaction_Initiation Initiate Reaction (Add Substrate) Pre_incubation->Reaction_Initiation Incubation Incubate at Optimal Temperature Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction Incubation->Reaction_Termination Detection Detect Product Formation (e.g., Spectrophotometry) Reaction_Termination->Detection Data_Analysis Analyze Data (Calculate % Inhibition, IC50) Detection->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound exerts its antihypertensive effects through a potent and competitive inhibition of angiotensin-converting enzyme. This dual-action mechanism, involving the suppression of the vasoconstrictor angiotensin II and the potentiation of the vasodilator bradykinin, underscores its efficacy in the management of hypertension and other cardiovascular diseases. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working in this therapeutic area.

References

In Vitro Binding Affinity of Perindoprilat to Angiotensin-Converting Enzyme (ACE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding affinity of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, to its target enzyme. This document summarizes key quantitative binding parameters, details the experimental methodologies used for their determination, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding affinity of this compound to ACE has been characterized by various parameters, including the association constant (Ka), the dissociation constant (Kd), and the half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the potency of this compound as an ACE inhibitor.

ParameterValueSpecies/MatrixMethodReference
Association Constant (Ka) 2.8 x 10⁹ M⁻¹Human SerumEquilibrium Dialysis[1](2)
Dissociation Constant (Kd) ~0.36 nM (Calculated from Ka)Human SerumEquilibrium Dialysis[1](2)
IC50 1.11 ± 0.07 µg/L (~2.9 nM)Human Serum (Severe Renal Failure)Not Specified
IC50 1.81 ± 0.20 µg/L (~4.7 nM)Human Serum (Moderate Renal Failure)Not Specified
IC50 7.83 (Arbitrary Units)Canine Coronary ArteriesNot Specified[3](4)

Note: The Kd value was calculated from the provided Ka value (Kd = 1/Ka). The IC50 values in µg/L were converted to nM assuming a molecular weight of 368.4 g/mol for this compound.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS). This pathway plays a crucial role in the regulation of blood pressure and cardiovascular homeostasis.

RAAS_Pathway cluster_kidney Kidney Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI  Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII  ACE Aldosterone Aldosterone AngiotensinII->Aldosterone  Adrenal Gland Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2ORetention Na+ and H2O Retention Aldosterone->NaH2ORetention  Kidney IncreasedBP Increased Blood Pressure Vasoconstriction->IncreasedBP NaH2ORetention->IncreasedBP Renin Renin (from Kidney) ACE ACE This compound This compound This compound->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

The binding of this compound to ACE prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced aldosterone secretion, ultimately resulting in a decrease in blood pressure.[5][6][7][8][9]

Experimental Protocols

The following sections detail the methodologies employed to determine the in vitro binding affinity of this compound to ACE.

ACE Inhibition Assay (Spectrophotometric Method)

This assay quantifies the inhibitory effect of this compound on ACE activity by measuring the product of the enzymatic reaction.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction_stop Reaction Termination & Extraction cluster_analysis Analysis Reagents Prepare Reagents: - ACE Solution - this compound dilutions - HHL Substrate - HCl (to stop reaction) - Ethyl Acetate (for extraction) Mix Mix ACE and this compound Reagents->Mix PreIncubate Pre-incubate Mix->PreIncubate AddSubstrate Add HHL Substrate PreIncubate->AddSubstrate Incubate Incubate AddSubstrate->Incubate StopReaction Stop reaction with HCl Incubate->StopReaction Extract Extract Hippuric Acid with Ethyl Acetate StopReaction->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Resuspend Resuspend in Buffer Evaporate->Resuspend Measure Measure Absorbance at 228 nm Resuspend->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: Workflow for the spectrophotometric ACE inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

    • Prepare serial dilutions of this compound in the same buffer.

    • Prepare a solution of the substrate, hippuryl-histidyl-leucine (HHL), in the assay buffer.

    • Prepare a solution of 1 M Hydrochloric Acid (HCl) to stop the reaction.

    • Have ethyl acetate ready for extraction.

  • Enzyme Inhibition Reaction:

    • In a microcentrifuge tube, mix a defined volume of the ACE solution with an equal volume of either the this compound dilution or buffer (for control).

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding a specific volume of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding a volume of 1 M HCl.

    • Extract the product, hippuric acid, by adding ethyl acetate and vortexing.

    • Centrifuge the mixture to separate the organic and aqueous phases.

    • Carefully transfer the upper organic layer (ethyl acetate) containing the hippuric acid to a new tube.

    • Evaporate the ethyl acetate to dryness.

    • Reconstitute the dried hippuric acid in a suitable buffer or deionized water.

  • Quantification:

    • Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.

    • The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

    • The IC50 value, the concentration of this compound that inhibits 50% of ACE activity, is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioinhibitor Binding Assay

This method directly measures the binding of a radiolabeled ligand to ACE and the displacement of this ligand by this compound. A commonly used radioligand is ¹²⁵I-351A.[10][11]

Radioinhibitor_Binding_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation of Bound and Free Ligand cluster_analysis Analysis Reagents Prepare Reagents: - ACE preparation (e.g., tissue homogenate) - ¹²⁵I-labeled ligand (e.g., ¹²⁵I-351A) - this compound dilutions Mix Mix ACE, ¹²⁵I-ligand, and This compound (or buffer) Reagents->Mix Incubate Incubate to reach equilibrium Mix->Incubate Separate Separate bound from free ligand (e.g., filtration, centrifugation) Incubate->Separate Measure Measure radioactivity of bound fraction Separate->Measure Calculate Calculate specific binding and displacement Measure->Calculate

Caption: Workflow for the radioinhibitor binding assay.

Protocol:

  • Reagent and Tissue Preparation:

    • Prepare tissue homogenates containing ACE from a suitable source (e.g., lung, kidney).

    • Prepare a stock solution of the radioligand (e.g., ¹²⁵I-351A).

    • Prepare serial dilutions of unlabeled this compound.

  • Binding Reaction:

    • In reaction tubes, combine the tissue homogenate, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound (for competition binding) or buffer (for total binding).

    • To determine non-specific binding, a separate set of tubes should contain a high concentration of an unlabeled ACE inhibitor.

    • Incubate the mixtures under conditions that allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly separate the ACE-bound radioligand from the free radioligand. This is typically achieved by vacuum filtration through glass fiber filters, which retain the tissue membranes and the bound ligand.

    • Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data from the competition binding experiment (specific binding at different concentrations of this compound) are analyzed to determine the Ki (inhibition constant) of this compound.

Equilibrium Dialysis

This technique directly measures the binding of this compound to ACE by allowing the unbound drug to diffuse across a semi-permeable membrane until equilibrium is reached.

Equilibrium_Dialysis_Workflow cluster_setup Apparatus Setup cluster_loading Sample Loading cluster_dialysis Dialysis cluster_analysis Analysis Setup Set up dialysis cells with a semi-permeable membrane LoadProtein Load one chamber with ACE and this compound solution Setup->LoadProtein LoadBuffer Load the other chamber with buffer Setup->LoadBuffer Incubate Incubate with gentle agitation until equilibrium is reached LoadProtein->Incubate LoadBuffer->Incubate Sample Collect samples from both chambers Incubate->Sample Measure Measure this compound concentration in both chambers (e.g., by LC-MS/MS) Sample->Measure Calculate Calculate bound and unbound concentrations and determine Ka/Kd Measure->Calculate

Caption: Workflow for the equilibrium dialysis experiment.

Protocol:

  • Apparatus Setup:

    • Prepare equilibrium dialysis cells, which consist of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that retains ACE but allows free passage of this compound.

  • Sample Preparation and Loading:

    • Prepare a solution of purified ACE in a suitable buffer.

    • Prepare solutions of this compound at various concentrations.

    • In one chamber of the dialysis cell (the "protein chamber"), place the ACE solution mixed with a known concentration of this compound.

    • In the other chamber (the "buffer chamber"), place an equal volume of the buffer.

  • Dialysis:

    • Incubate the dialysis cells at a constant temperature with gentle agitation for a sufficient period to allow equilibrium to be reached (typically several hours).

  • Sample Analysis:

    • After incubation, carefully collect samples from both the protein and buffer chambers.

    • Determine the concentration of this compound in both chambers using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • At equilibrium, the concentration of this compound in the buffer chamber represents the free (unbound) drug concentration.

    • The total drug concentration is the initial concentration added to the protein chamber.

    • The concentration of bound drug can be calculated by subtracting the free drug concentration from the total drug concentration.

    • The association constant (Ka) and dissociation constant (Kd) can then be determined using Scatchard analysis or non-linear regression of the binding data.[1]

Conclusion

This technical guide has summarized the key in vitro binding affinity data for this compound to ACE, detailed the primary experimental methodologies used for its determination, and provided visual representations of the underlying biological pathway and experimental workflows. The high binding affinity of this compound to ACE, as evidenced by the low nanomolar Kd and IC50 values, underscores its potency as an inhibitor of the Renin-Angiotensin-Aldosterone System. The detailed protocols provided herein serve as a valuable resource for researchers and scientists in the field of cardiovascular drug discovery and development.

References

The Role of Perindoprilat in the Renin-Angiotensin System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and renal dysfunction. Angiotensin-converting enzyme (ACE), a central component of the RAS, represents a prime target for therapeutic intervention. Perindopril, a prodrug, is orally administered and rapidly metabolized to its active form, perindoprilat, a potent and long-acting ACE inhibitor. This technical guide provides an in-depth exploration of the role of this compound within the renin-angiotensin system, focusing on its mechanism of action, supported by quantitative data, and detailed experimental protocols relevant to its study.

Mechanism of Action of this compound

This compound is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[1] ACE is a dipeptidyl carboxypeptidase that plays a dual role in the regulation of blood pressure. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Simultaneously, ACE is responsible for the degradation of bradykinin, a potent vasodilator.

By competitively binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[1] This leads to a cascade of downstream effects:

  • Reduced Angiotensin II Levels: The primary effect of this compound is the significant reduction in circulating and tissue levels of angiotensin II. This leads to:

    • Vasodilation: Angiotensin II is a powerful vasoconstrictor. Its reduction leads to the relaxation of vascular smooth muscle, resulting in decreased peripheral resistance and a lowering of blood pressure.

    • Reduced Aldosterone Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. By lowering angiotensin II levels, this compound indirectly reduces aldosterone secretion, leading to a mild diuretic effect and a decrease in blood volume.

  • Increased Bradykinin Levels: By inhibiting the degradation of bradykinin, this compound potentiates its vasodilatory effects.[1] Bradykinin stimulates the release of nitric oxide and prostacyclin, further contributing to vasodilation and a reduction in blood pressure.

The sustained action of this compound is attributed to its slow dissociation from the ACE binding site.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interaction of this compound with the renin-angiotensin system.

Table 1: In Vitro Potency and Binding Affinity of this compound

ParameterValueSpeciesSource
IC50 (ACE Inhibition) 1.5 - 3.2 nMNot Specified[2]
IC50 (ACE Inhibition) 7.83 (for endothelium-dependent relaxations)Canine[3]
Binding Affinity (Ka) 2.8 x 10⁹ M⁻¹Human[4]

Table 2: Pharmacokinetic Properties of Perindopril and this compound in Humans

ParameterPerindopril (Prodrug)This compound (Active Metabolite)Source
Time to Peak Plasma Concentration (Tmax) ~1 hour3 - 7 hours[5]
Elimination Half-life (t½) 0.8 - 1.0 hours30 - 120 hours (terminal)[5]
Bioavailability (Oral) 65-75%Not Applicable[1]

Table 3: In Vivo Effects of Perindopril/Perindoprilat on the Renin-Angiotensin System and Blood Pressure

ParameterEffectSpecies/ModelDosageSource
Plasma ACE Inhibition >90% inhibition at 1 hourRat1, 4, or 8 mg/kg
Plasma Angiotensin II to Angiotensin I Ratio 57% reductionHuman4 mg/day[1]
Pressor Response to Angiotensin I 95% inhibition at 4 hoursRat1 mg/kg[1]
Systolic Blood Pressure Reduction Maintained in the normotensive range (< 150 mmHg) after treatment withdrawalSpontaneously Hypertensive Rat (SHR)4 mg/kg/day for 12 weeks
Mean Blood Pressure Reduction From 173/100 to 145/82 mmHgHuman2 - 8 mg/day for 1 year
Tissue ACE Inhibition (Aortic Wall) 18% of control at 4 hoursRat1 mg/kg[1]
Tissue ACE Inhibition (Kidney) 24% of control at 4 hoursRat1 mg/kg[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the robust evaluation of ACE inhibitors like this compound.

In Vitro ACE Inhibition Assay (Fluorometric Method)

This protocol describes a common method for determining the in vitro ACE inhibitory activity of a compound.

1. Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.3, containing NaCl and ZnCl2)

  • This compound (or other test inhibitors)

  • Microplate fluorometer

  • 96-well black microplates

2. Procedure:

  • Prepare Reagent Solutions:

    • Dissolve ACE in assay buffer to a final concentration of 1 U/mL (stock solution). Prepare a working solution by diluting the stock solution in assay buffer.

    • Dissolve the fluorogenic substrate in the assay buffer.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 40 µL of the ACE working solution.

    • Add 40 µL of the various dilutions of this compound or control (assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 200 µL of the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission for the specified substrate) over a set period (e.g., 30 minutes) using a microplate fluorometer.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.

    • Determine the percentage of ACE inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of ACE activity).

In Vivo Evaluation in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical in vivo experiment to assess the antihypertensive effects of perindopril.

1. Animals and Housing:

  • Male Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats (as controls).

  • House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.

2. Drug Administration:

  • Acclimatize the animals for at least one week before the experiment.

  • Administer perindopril (dissolved in distilled water) or vehicle (distilled water) daily by oral gavage at the desired doses (e.g., 1, 2, or 4 mg/kg) for the duration of the study (e.g., 10 weeks).

3. Blood Pressure Measurement:

  • Tail-Cuff Method (Non-invasive):

    • Acclimate the rats to the restraining device and tail-cuff apparatus for several days before starting measurements.

    • Warm the rat's tail to detect the pulse.

    • Measure systolic blood pressure and heart rate at regular intervals (e.g., weekly) throughout the study.

  • Radiotelemetry (Invasive - for continuous monitoring):

    • Surgically implant a telemetry transmitter with a pressure-sensing catheter into the abdominal aorta of the rats.

    • Allow a recovery period of at least one week.

    • Record blood pressure and heart rate continuously in conscious, freely moving animals.

4. Tissue Harvesting and Ex Vivo ACE Activity Measurement:

  • At the end of the treatment period, euthanize the animals.

  • Rapidly excise tissues of interest (e.g., lungs, kidneys, aorta, heart).

  • Flash-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

  • Tissue Homogenization:

    • Thaw the tissues on ice.

    • Homogenize the tissues in a suitable buffer (e.g., Tris-HCl buffer) using a tissue homogenizer.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the ACE.

  • Ex Vivo ACE Activity Assay:

    • Determine the protein concentration of the tissue homogenates.

    • Measure the ACE activity in the homogenates using an in vitro ACE inhibition assay as described previously.

    • Express ACE activity relative to the protein concentration (e.g., mU/mg protein).

Signaling Pathways and Experimental Workflows

Renin-Angiotensin System and the Site of Action of this compound

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Bradykinin Bradykinin (Active Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Caption: The Renin-Angiotensin System and the inhibitory action of this compound on ACE.

General Experimental Workflow for Evaluating ACE Inhibitors

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_data Data Analysis and Conclusion In_Vitro_Assay In Vitro ACE Inhibition Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Binding_Affinity Binding Affinity Studies Determine_IC50->Binding_Affinity Animal_Model Select Animal Model (e.g., SHR) Binding_Affinity->Animal_Model Drug_Administration Drug Administration (e.g., Oral Gavage) Animal_Model->Drug_Administration BP_Measurement Blood Pressure Measurement Drug_Administration->BP_Measurement Tissue_Harvesting Tissue Harvesting BP_Measurement->Tissue_Harvesting Ex_Vivo_ACE Ex Vivo Tissue ACE Activity Tissue_Harvesting->Ex_Vivo_ACE Biochemical_Analysis Biochemical Analysis (e.g., Ang II levels) Tissue_Harvesting->Biochemical_Analysis Analyze_Data Analyze and Correlate In Vitro and In Vivo Data Ex_Vivo_ACE->Analyze_Data Biochemical_Analysis->Analyze_Data Conclusion Draw Conclusions on Efficacy and Mechanism Analyze_Data->Conclusion

Caption: A representative workflow for the preclinical evaluation of ACE inhibitors.

Conclusion

This compound's role as a potent and specific inhibitor of angiotensin-converting enzyme places it as a cornerstone in the management of cardiovascular diseases. Its mechanism of action, centered on the dual effects of reducing angiotensin II formation and potentiating bradykinin, leads to significant and sustained reductions in blood pressure. The quantitative data presented in this guide underscore its high potency and favorable pharmacokinetic profile, which translates to effective once-daily dosing. The detailed experimental protocols provided offer a framework for the continued research and development of novel ACE inhibitors and a deeper understanding of their complex interactions within the renin-angiotensin system. This comprehensive understanding is paramount for the scientific community in its ongoing efforts to combat cardiovascular disease.

References

Early-Phase In Vivo Studies of Perindoprilat in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-phase in vivo studies of perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor perindopril, in various animal models. This document synthesizes key findings on the pharmacokinetics, pharmacodynamics, and toxicology of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows to support further research and development in this area.

Introduction

Perindopril is a prodrug that is hydrolyzed in vivo to its active diacid metabolite, this compound.[1][2][3] this compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II and also inhibits the degradation of the vasodilator bradykinin.[1][4] These actions lead to vasodilation, reduced blood pressure, and other beneficial cardiovascular effects. This guide focuses on the foundational in vivo animal studies that have elucidated these effects.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of blood pressure through the inhibition of ACE. This has been demonstrated in several animal models of hypertension.

Antihypertensive Efficacy

In vivo studies have consistently shown the dose-dependent antihypertensive effects of perindopril. In spontaneously hypertensive rats (SHR), a single daily dose of perindopril effectively controlled blood pressure over a 24-hour period.[5] Furthermore, long-term treatment (12 weeks) in SHR led to sustained normotension even after treatment withdrawal and extended the lifespan of the animals.[5] In a model of diet-induced obesity and hypertension, perindopril treatment prevented the development of both conditions.[6]

Table 1: Antihypertensive Effects of Perindopril in Animal Models

Animal ModelTreatment and DoseKey FindingsReference
Spontaneously Hypertensive Rats (SHR)Perindopril (dose-dependent)Dose-dependent lowering of blood pressure; a single daily dose controls BP for 24h.[5]
Stroke-Prone SHRPerindopril (dose and duration-dependent)Prevention of stroke during treatment; increased survival post-treatment with longer duration.[5]
Renovascular Hypertensive RatsPerindoprilDemonstrated antihypertensive effect.[1]
Diet-Induced Obese WKY RatsPerindopril (1 mg/kg/day)Prevented the development of obesity and hypertension.[6]
Anesthetized Dogs (Salt and Water Restricted)This compound (0.1 and 0.5 mg/kg, intra-renal artery)Reduced blood pressure and increased sodium excretion.[7]
Mechanism of Action: ACE Inhibition

This compound is a potent and competitive inhibitor of ACE. In vitro studies have determined its IC50 to be in the range of 1.5 to 3.2 nM.[1] In vivo, perindopril competitively inhibits the pressor response to angiotensin I.[1] Studies in rats have shown that a 1 mg/kg dose of perindopril can significantly inhibit plasma ACE activity for 24 hours, with a more prolonged effect observed with a low-salt diet.[1]

An important aspect of this compound's action is its effect on tissue-bound ACE. Research in rats has shown that perindopril inhibits ACE not only in plasma but also in various tissues, including the kidney, aorta, lung, and brain.[8][9] The inhibition of tissue ACE, particularly in the vasculature and kidney, is thought to contribute significantly to the long-lasting antihypertensive effect of perindopril, which persists even after plasma ACE activity has returned to normal.[1][8]

Table 2: In Vivo ACE Inhibition by Perindopril in Rats

TissueDose of PerindoprilOnset and Duration of InhibitionKey FindingsReference
Plasma1, 4, 8 mg/kg (gavage)>90% inhibition within 1 hour; returned to control levels after 24 hours.Acute and potent inhibition.[8][9]
Kidney1, 4, 8 mg/kg (gavage)Similar time-course to plasma ACE inhibition.High sensitivity to inhibition.[8][9]
Lung1, 4, 8 mg/kg (gavage)Lesser degree of inhibition; maximal effect at 4-8 hours, persisting for 48 hours.Sustained tissue ACE inhibition.[9]
Aorta1, 4, 8 mg/kg (gavage)Similar to lung; inhibition persisted for 48 hours.Contributes to prolonged vascular effects.[9]
Brain1, 4, 8 mg/kg (gavage)Lesser degree of inhibition than plasma/kidney; maximal effect at 1-4 hours, persisting through 24 hours.Suggests penetration of the blood-brain barrier.[8]
Testis1, 4, 8 mg/kg (gavage)Little to no alteration in ACE activity.Limited drug penetration.[8][9]
Signaling Pathways

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Bradykinin Bradykinin ACE->Bradykinin This compound This compound This compound->ACE Inhibits Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation

Mechanism of Action of this compound on the RAAS.

Pharmacokinetics and Metabolism

The metabolic fate of perindopril has been investigated in several animal species. The primary route of biotransformation is the hydrolysis of the ethyl ester side-chain to form the active metabolite, this compound.[10][11]

Table 3: Comparative Metabolism of Perindopril in Animal Models

SpeciesAdministrationKey Metabolites IdentifiedPrimary Route of BiotransformationReference
RatOral and IVThis compound, acyl glucuronides of perindopril and this compound, cyclic lactamsHydrolysis to this compound[10]
DogOral and IVThis compound, acyl glucuronides of perindopril and this compound, cyclic lactamsHydrolysis to this compound[10]
MonkeyOral and IVThis compound, acyl glucuronides of perindopril and this compound, cyclic lactamsHydrolysis to this compound[10]

Minor metabolic pathways include the formation of acyl glucuronides of both perindopril and this compound, and the internal dehydration to form cyclic lactam structures.[10]

Experimental Protocols

Detailed experimental design is crucial for the reproducibility of in vivo studies. Below are summaries of typical protocols used in the early-phase evaluation of this compound.

General Experimental Workflow

Experimental_Workflow Animal_Model Animal Model Selection (e.g., SHR, WKY rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Measurements (e.g., Blood Pressure) Acclimatization->Baseline Randomization Randomization into Groups (Control vs. Treatment) Baseline->Randomization Treatment Perindopril Administration (e.g., Oral Gavage, IV) Randomization->Treatment Monitoring In-life Monitoring (BP, Heart Rate, etc.) Treatment->Monitoring Sample_Collection Sample Collection (Blood, Tissues) Monitoring->Sample_Collection Analysis Pharmacokinetic & Pharmacodynamic Analysis (e.g., ACE activity, Drug Concentration) Sample_Collection->Analysis Data Data Analysis & Interpretation Analysis->Data

References

Perindoprilat: A Comprehensive Technical Guide on Biological Activity and Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perindoprilat, the active metabolite of the prodrug perindopril, is a potent and long-acting inhibitor of the angiotensin-converting enzyme (ACE). This technical guide provides an in-depth analysis of the biological activity and structure-activity relationship (SAR) of this compound. A detailed examination of its mechanism of action within the renin-angiotensin-aldosterone system (RAAS) is presented, supported by quantitative pharmacological data. Furthermore, this document outlines key experimental protocols for assessing the biological activity of this compound and explores the critical structural features that govern its potent inhibitory effects.

Introduction

This compound is a nonsulfhydryl, dicarboxylate-containing angiotensin-converting enzyme (ACE) inhibitor.[1] It is the biologically active metabolite of the orally administered prodrug, perindopril.[2][3] Following oral administration, perindopril is rapidly absorbed and subsequently hydrolyzed in the liver to form this compound.[4] As a potent and competitive inhibitor of ACE, this compound plays a crucial role in the management of hypertension and other cardiovascular disorders by effectively modulating the renin-angiotensin-aldosterone system (RAAS).[4]

Biological Activity and Mechanism of Action

This compound exerts its pharmacological effects primarily through the inhibition of ACE, a key enzyme in the RAAS.[4] ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[4] Additionally, ACE is involved in the degradation of bradykinin, a potent vasodilator.[4]

The biological activities of this compound include:

  • Inhibition of Angiotensin II Formation: By competitively binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II.[4] This leads to a reduction in circulating levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation and a decrease in blood pressure.[4]

  • Potentiation of Bradykinin: this compound's inhibition of ACE also prevents the breakdown of bradykinin, leading to increased local concentrations of this vasodilator peptide.[5] Elevated bradykinin levels contribute to the antihypertensive effect of this compound by promoting vasodilation.[4]

  • Reduction in Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention. By reducing angiotensin II levels, this compound indirectly decreases aldosterone secretion, leading to a mild diuretic effect.

  • Tissue ACE Inhibition: this compound has demonstrated a high affinity for and inhibitory activity against ACE in various tissues, not just in plasma.[5] This tissue-level inhibition may contribute to its long-term cardiovascular protective effects beyond blood pressure reduction.[6]

Signaling Pathway

The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). This compound's intervention in this pathway leads to a cascade of effects that ultimately lower blood pressure and reduce cardiovascular strain.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Increased Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) This compound This compound This compound->ACE Inhibition Inactive_Fragments Inactive Fragments This compound->Inactive_Fragments Inhibition Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Aldosterone->Blood_Pressure Bradykinin Bradykinin Bradykinin->Inactive_Fragments ACE Vasodilation Vasodilation Bradykinin->Vasodilation

Diagram 1: this compound's Mechanism of Action within the RAAS.

Quantitative Pharmacological Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueSpeciesAssay ConditionsReference
IC50 3.6 nmol/LHumanIn vitro ACE inhibition assay[7]
In the nanomolar rangeNot SpecifiedIn vitro ACE inhibitory potency[8]
Ka (High-Affinity Binding) 2.8 x 10⁹ M⁻¹HumanEquilibrium dialysis (likely binding to ACE)[9]

Table 1: In Vitro Inhibitory and Binding Affinity of this compound

ParameterValueSubject PopulationRoute of AdministrationReference
Inhibition of Plasma ACE >90% inhibition within 1 hourRatOral gavage of perindopril (1, 4, or 8 mg/kg)[7]
50% Displacement of Radioligand from Plasma and Kidney ACE ≤ 1 mg/kgRatOral gavage of perindopril[6]
50% Displacement of Radioligand from Lung, Aorta, and Brain ACE 16 to 32 mg/kgRatOral gavage of perindopril[6]

Table 2: In Vivo ACE Inhibition by this compound (following Perindopril Administration)

Structure-Activity Relationship (SAR)

The high potency of this compound as an ACE inhibitor is attributed to its specific stereochemistry and the presence of key functional groups that interact with the active site of the enzyme. This compound is a dicarboxylate-containing ACE inhibitor, and its SAR shares common features with other members of this class.

Key structural features contributing to this compound's activity include:

  • N-ring with a Carboxylic Acid: The octahydroindole-2-carboxylic acid moiety mimics the C-terminal carboxylate of ACE substrates, which is crucial for binding to the enzyme's active site.[10]

  • Zinc-Binding Group: One of the carboxylate groups of this compound acts as a key zinc-binding group, chelating the essential zinc ion in the active site of ACE.[1]

  • Stereochemistry: The specific stereoconfiguration of this compound is critical for its high-affinity binding. A study involving the synthesis and testing of 32 stereoisomers of this compound revealed that only four, including the marketed form of this compound, exhibited potent ACE inhibitory activity in the nanomolar range.[8] This underscores the strict stereochemical requirements for optimal interaction with the ACE active site. The optimal configuration for dicarboxylate inhibitors is generally the S,S,S-configuration.[11]

  • Hydrophobic Interactions: The bicyclic perhydroindole ring system and the n-butyl side chain likely engage in hydrophobic interactions within the S1 and S2' pockets of the ACE active site, further enhancing binding affinity. A study comparing the crystal structures of several ACE inhibitors, including this compound, suggests the presence of a single unique hydrophobic pocket that accommodates the C-terminal end of the inhibitors.[1]

  • Methyl Group: The methyl group on the propionyl linker mimics the side chain of alanine, a common amino acid in ACE substrates, and contributes to the proper orientation of the molecule within the active site.[12]

SAR_this compound This compound This compound (High Affinity ACE Inhibitor) N_Ring Octahydroindole-2-carboxylic acid (Mimics C-terminal of substrate) This compound->N_Ring Zinc_Binding Carboxylate Group (Chelates Zn²⁺ in active site) This compound->Zinc_Binding Stereochem Specific Stereochemistry (S,S,S) (Critical for high potency) This compound->Stereochem Hydrophobic Perhydroindole Ring & n-Butyl Chain (Hydrophobic interactions in S1/S2' pockets) This compound->Hydrophobic Methyl_Group Methyl Group (Mimics Alanine side chain) This compound->Methyl_Group ACE_Binding High Affinity Binding to ACE N_Ring->ACE_Binding Zinc_Binding->ACE_Binding Stereochem->ACE_Binding Hydrophobic->ACE_Binding Methyl_Group->ACE_Binding

Diagram 2: Key Structural Features of this compound for ACE Inhibition.

Experimental Protocols

In Vitro ACE Inhibition Assay (Spectrophotometric Method)

This protocol is based on the method described by Cushman and Cheung, which measures the production of hippuric acid from the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • This compound

  • Borate buffer (pH 8.3)

  • 1 M HCl

  • Ethyl acetate

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a solution of ACE (e.g., 0.25 U/mL) in borate buffer.

  • Prepare a solution of HHL (e.g., 8 mM) as the substrate.

  • In a test tube, add 20 µL of the sample solution (this compound at various concentrations).

  • Add 50 µL of the HHL substrate solution.

  • Initiate the reaction by adding 10 µL of the ACE solution.

  • Mix the contents thoroughly and incubate the mixture for 60 minutes at 37°C.

  • Stop the reaction by adding 62.5 µL of 1 M HCl.

  • Extract the hippuric acid formed with 375 µL of ethyl acetate.

  • Evaporate the ethyl acetate layer to dryness in a vacuum oven.

  • Reconstitute the dried hippuric acid in a known volume of water.

  • Measure the absorbance of the hippuric acid solution at 228 nm using a spectrophotometer.

  • Calculate the percentage of ACE inhibition and determine the IC50 value.

InVitro_ACE_Assay Start Start Prepare_Reagents Prepare ACE, HHL, and this compound Solutions Start->Prepare_Reagents Mix_Components Mix this compound and HHL Prepare_Reagents->Mix_Components Add_ACE Add ACE to Initiate Reaction Mix_Components->Add_ACE Incubate Incubate at 37°C for 60 min Add_ACE->Incubate Stop_Reaction Stop Reaction with 1M HCl Incubate->Stop_Reaction Extract Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract Evaporate Evaporate Ethyl Acetate Extract->Evaporate Reconstitute Reconstitute in Water Evaporate->Reconstitute Measure_Absorbance Measure Absorbance at 228 nm Reconstitute->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Methodological & Application

High-performance liquid chromatography method for Perindoprilat quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Quantification of Perindoprilat, the active metabolite of Perindopril, is detailed below. Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure.[1] It is a prodrug that is rapidly metabolized in the liver to its active metabolite, this compound.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Application Note: HPLC Quantification of this compound

This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical dosage forms. The method is simple, rapid, and provides accurate and reproducible results.

Chromatographic Conditions

A summary of various reported HPLC methods for the quantification of Perindopril (the prodrug of this compound) is presented in Table 1. These methods can be adapted for the quantification of this compound with appropriate validation.

Table 1: Summary of Reported HPLC Methods for Perindopril Quantification

ParameterMethod 1Method 2Method 3Method 4
Column C18Symmetry C18 (4.6 x 100 mm, 5 µm)[1]Kromasil C8 (4.6 mm × 250 mm, 5 µ particle size)[2]C18 (250 mm × 4.6 mm, i.d., particle size 5 mm)[3]
Mobile Phase Phosphate buffer: Acetonitrile (65:35 v/v), pH 3.0[4]Phosphate Buffer: Methanol (30:70 v/v), pH 5.0[1]Buffer (Potassium dihydrogen orthophosphate): Acetonitrile (59:41 v/v), pH 2.6[2]Not specified
Flow Rate 0.6 mL/min[4]0.8 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]
Detection Wavelength 209 nm[4]215 nm[1]210 nm[2]215 nm[3]
Injection Volume Not specified20 µL[1]10 µL[2]Not specified
Retention Time 3.122 min[4]2.45 min[1]Not specified2.793 min[3]
Method Validation Summary

The described HPLC methods have been validated according to the International Conference on Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters for Perindopril Quantification

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 20-100[4]10-50[1]48-112[5]4-20[3]
Correlation Coefficient (r²) 0.9997[4]0.999[1]Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specified98.9-100.4%[5]99.00 - 100.5%[3]
Precision (%RSD) Not specifiedNot specifiedNot specified0.865%[3]
LOD (µg/mL) Not specified1.09[1]3.03[5]2[3]
LOQ (µg/mL) Not specified3.63[1]9.17[5]7.0[3]

Experimental Protocol: HPLC Quantification of this compound

This protocol provides a detailed procedure for the quantification of this compound in tablet dosage forms based on a representative HPLC method.

Materials and Reagents
  • Perindopril Erbumine reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Triethylamine

  • HPLC grade water

  • 0.45 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Ultrasonic bath

  • pH meter

  • Analytical balance

Preparation of Solutions

3.1. Preparation of Phosphate Buffer (pH 3.0)

  • Weigh 7 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.[4]

  • Add 2 mL of Triethylamine.[4]

  • Adjust the pH to 3.0 with orthophosphoric acid.[4]

  • Filter the buffer through a 0.45 µm membrane filter.

3.2. Preparation of Mobile Phase

  • Mix the phosphate buffer (pH 3.0) and acetonitrile in a ratio of 65:35 (v/v).[4]

  • Degas the mobile phase in an ultrasonic water bath for 5 minutes.[4]

3.3. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 25 mg of Perindopril Erbumine reference standard and transfer it to a 100 mL volumetric flask.[4]

  • Add approximately 25 mL of the mobile phase and sonicate for 15 minutes to dissolve.[4]

  • Make up the volume to 100 mL with the mobile phase.[4]

3.4. Preparation of Working Standard Solutions

  • Prepare a series of working standard solutions with concentrations ranging from 20 to 100 µg/mL by diluting the standard stock solution with the mobile phase.[4]

3.5. Preparation of Sample Solution

  • Weigh and powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of perindopril and transfer it to a 100 mL volumetric flask.[4]

  • Add about 25 mL of the mobile phase and sonicate for 15 minutes.[4]

  • Add another 25 mL of the mobile phase and shake continuously for 15 minutes.[4]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Chromatographic Analysis
  • Set up the HPLC system with the C18 column and the prepared mobile phase.

  • Set the flow rate to 0.6 mL/min and the detection wavelength to 209 nm.[4]

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the peak areas of the chromatograms.

Data Analysis
  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the tablet formulation.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_buffer Prepare Phosphate Buffer (pH 3.0) prep_mobile_phase Prepare Mobile Phase (Buffer:ACN 65:35) prep_buffer->prep_mobile_phase prep_std Prepare Standard Stock Solution (100 µg/mL) prep_mobile_phase->prep_std prep_sample Prepare Sample Solution from Tablets prep_mobile_phase->prep_sample prep_work_std Prepare Working Standard Solutions (20-100 µg/mL) prep_std->prep_work_std injection Inject Standards and Sample (20 µL) prep_work_std->injection prep_sample->injection hplc_setup Set up HPLC System (C18 Column, 0.6 mL/min, 209 nm) hplc_setup->injection chromatography Chromatographic Separation injection->chromatography peak_integration Record and Integrate Peak Areas chromatography->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for HPLC quantification of this compound.

signaling_pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) This compound This compound (Active Metabolite) This compound->ACE Inhibits

Caption: Mechanism of action of this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Perindoprilat in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, in human plasma. The protocol employs a straightforward sample preparation technique, followed by rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, offering excellent accuracy, precision, and a wide linear dynamic range.

Introduction

Perindopril is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system. By inhibiting ACE, this compound leads to vasodilation and reduced aldosterone secretion, resulting in a decrease in blood pressure. Accurate and reliable quantification of this compound in human plasma is essential for assessing the pharmacokinetic profile of Perindopril and for clinical research in hypertension and cardiovascular diseases. This document provides a detailed protocol for the determination of this compound in human plasma using LC-MS/MS.

Experimental Protocol

This protocol is a synthesis of established methods and provides a comprehensive workflow for the analysis of this compound in human plasma.[1][2][3][4]

Materials and Reagents
  • This compound reference standard

  • This compound-d4 or Ramipril as internal standard (IS)[1][3][4]

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid (≥98%)

  • Phosphoric acid[1]

  • Human plasma (with anticoagulant, e.g., EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB) or protein precipitation reagents (e.g., acetonitrile)[1][3][4]

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)[3][4]

  • Centrifuge

  • Vortex mixer

  • Pipettes and general laboratory consumables

Sample Preparation

Two primary methods for sample preparation are commonly used: Solid Phase Extraction (SPE) and Protein Precipitation (PP).

Method 1: Solid Phase Extraction (SPE)[1]

  • Plasma Pre-treatment: To 200 µL of human plasma, add 50 µL of internal standard solution and 100 µL of phosphoric acid. Vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Final Sample: The eluate can be directly injected into the LC-MS/MS system.[1]

Method 2: Protein Precipitation (PP)[2][3][4]

  • Precipitation: To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube or vial.

  • Injection: Inject a portion of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[3][4]

  • Mobile Phase A: 0.1% Formic acid in water[2]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile:methanol (90:10, v/v)[5]

  • Flow Rate: 0.3 mL/min[6]

  • Gradient: A gradient elution is typically used to ensure good separation and peak shape. An example gradient is provided in the table below.

  • Injection Volume: 5-10 µL

  • Column Temperature: 35 °C[5]

  • Total Run Time: Approximately 1.5 - 4 minutes[1][3][4]

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.01090
1.51090
1.6955
4.0955

Note: The gradient may need to be optimized based on the specific column and LC system used.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive[3][4] or Negative[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • This compound: m/z 341.2 → 172.2 (Positive Ion Mode) or m/z 339.00 → 168.10 (Negative Ion Mode)[2]

    • This compound-d4 (IS): m/z 345.2 → 176.2 (Positive Ion Mode)

    • Ramipril (IS): m/z 417.2 → 234.2 (Positive Ion Mode)

  • Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C[5]

    • Desolvation Temperature: 350 - 450 °C

    • Gas Flow Rates: Optimized for the specific instrument.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described LC-MS/MS method for this compound, compiled from various validated studies.

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.2 - 40[3][4]≥ 0.99[2]0.2 - 0.3[1]

Table 2: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%CV)
This compoundLow QC89.6 - 112.4[3][4]≤ 13.8[3][4]
Mid QC89.6 - 112.4[3][4]≤ 13.8[3][4]
High QC89.6 - 112.4[3][4]≤ 13.8[3][4]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
This compoundSolid Phase Extraction76.32[1]
This compoundProtein Precipitation79.65 - 97.83[3][4]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows and relationships described in this protocol.

experimental_workflow plasma Human Plasma Sample preparation Sample Preparation (SPE or Protein Precipitation) plasma->preparation lc_separation LC Separation (C18 Column) preparation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis results Concentration of This compound data_analysis->results

Caption: Overall experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

sample_preparation_options start Human Plasma spe Solid Phase Extraction (SPE) start->spe pp Protein Precipitation (PP) start->pp spe_steps 1. Conditioning 2. Loading 3. Washing 4. Elution spe->spe_steps end Sample for LC-MS/MS Analysis spe->end pp_steps 1. Add Acetonitrile 2. Vortex 3. Centrifuge 4. Collect Supernatant pp->pp_steps pp->end

Caption: Comparison of the two primary sample preparation methods: SPE and Protein Precipitation.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The protocol offers flexibility in sample preparation, with both SPE and protein precipitation methods yielding excellent results. The short run time and high selectivity of the method make it well-suited for a wide range of research and clinical applications in the field of drug development and pharmacology.

References

Application Note: Chiral Separation of Perindoprilat Enantiomers by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable capillary electrophoresis (CE) method for the chiral separation of Perindoprilat enantiomers. This compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril, contains a chiral center, resulting in two enantiomers. As the pharmacological activity of chiral drugs often resides in one specific enantiomer, the development of analytical methods to ensure enantiomeric purity is critical in drug development and quality control. This document provides a comprehensive protocol using 2-hydroxylpropyl-β-cyclodextrin as a chiral selector, enabling baseline separation of the (S)- and (R)-Perindoprilat enantiomers. The method is suitable for researchers, scientists, and drug development professionals.

Introduction

Perindopril is a widely prescribed ACE inhibitor for the treatment of hypertension and heart failure. Its therapeutic effect is primarily attributed to its active metabolite, this compound. The presence of stereogenic centers in the this compound molecule means that it exists as enantiomers. It is well-established that the pharmacological and toxicological profiles of enantiomers can differ significantly. Therefore, regulatory agencies require the stereospecific analysis of chiral drugs. Capillary electrophoresis has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis time, and low sample and reagent consumption.[1][2][3][4] This application note describes a validated CE method employing a cyclodextrin-based chiral selector for the effective resolution of this compound enantiomers.

Experimental

Instrumentation and Reagents
  • Capillary Electrophoresis System: A system equipped with a diode array detector (DAD) or a UV detector capable of monitoring at 210 nm.

  • Capillary: Fused-silica capillary, uncoated.

  • Reagents:

    • This compound racemate

    • (S)-Perindoprilat and (R)-Perindoprilat reference standards

    • 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD)

    • Sodium phosphate monobasic

    • Sodium phosphate dibasic

    • Methanol (HPLC grade)

    • Sodium hydroxide (NaOH)

    • Hydrochloric acid (HCl)

    • Deionized water

Standard and Sample Preparation
  • Stock Solution: Prepare a stock solution of racemic this compound in deionized water.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with deionized water to fall within the linear concentration range of 25–800 µg/mL.[1][2]

  • Sample Preparation: For the analysis of this compound in pharmaceutical formulations, dissolve the product in deionized water to achieve a concentration within the calibrated range. Filter the sample through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method

A detailed summary of the optimized CE method parameters is provided in Table 1.

Table 1: Optimized Capillary Electrophoresis Method Parameters

ParameterCondition
Chiral Selector 10 mM 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD)
Background Electrolyte (BGE) 100 mM Phosphate buffer (pH 7.0) containing 15% (v/v) Methanol
Applied Voltage 15 kV
Capillary Temperature 25 °C
Detection Wavelength 210 nm
Injection Mode Hydrodynamic injection

The migration order under these conditions is typically the (R)-enantiomer followed by the (S)-enantiomer.

Method Validation Data

The developed capillary electrophoresis method was validated according to ICH guidelines. A summary of the quantitative validation data is presented in Table 2.

Table 2: Quantitative Method Validation Data

ParameterResult
Linearity Range 25–800 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 14.7 µg/mL
Limit of Quantification (LOQ) 44.1 µg/mL (calculated as 3 x LOD)
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Protocols

Preparation of Background Electrolyte (100 mM Phosphate Buffer, pH 7.0 with 15% Methanol)
  • Weigh the appropriate amounts of sodium phosphate monobasic and dibasic to prepare a 100 mM phosphate buffer.

  • Dissolve the salts in deionized water.

  • Adjust the pH to 7.0 using 0.1 M HCl or 0.1 M NaOH.

  • Add 10 mM of 2-hydroxylpropyl-β-cyclodextrin to the buffer solution and stir until fully dissolved.

  • Add 150 mL of methanol for every 850 mL of the aqueous buffer solution to achieve a final methanol concentration of 15% (v/v).

  • Filter the BGE through a 0.45 µm filter before use.

Capillary Conditioning
  • New Capillary:

    • Rinse with 1 M NaOH for 30 minutes.

    • Rinse with 0.1 M NaOH for 30 minutes.

    • Rinse with deionized water for 15 minutes.

    • Equilibrate with the BGE for at least 30 minutes.

  • Pre-run Conditioning (between injections):

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 5 minutes.

Sample Analysis Workflow

The general workflow for the chiral separation of this compound enantiomers is depicted below.

G cluster_prep Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis A Prepare Background Electrolyte (BGE) C Capillary Conditioning A->C B Prepare Sample and Standards D Hydrodynamic Injection of Sample/Standard B->D C->D E Apply Voltage (15 kV) D->E F UV Detection (210 nm) E->F G Peak Integration and Migration Time Determination F->G H Quantification and Enantiomeric Purity Calculation G->H

Figure 1. Experimental workflow for the chiral separation of this compound enantiomers.

Signaling Pathway and Logical Relationships

The principle of chiral separation in this CE method is based on the differential interaction of the this compound enantiomers with the chiral selector, HP-β-CD. This interaction forms transient diastereomeric complexes with different formation constants and/or mobilities.

G cluster_system CE System cluster_separation Separation P_rac This compound (Racemate) S_P (S)-Perindoprilat P_rac->S_P Enantiomers R_P (R)-Perindoprilat P_rac->R_P Enantiomers Complex_S (S)-Perindoprilat::HP-β-CD (Diastereomeric Complex 1) S_P->Complex_S K_S Complex_R (R)-Perindoprilat::HP-β-CD (Diastereomeric Complex 2) R_P->Complex_R K_R HPBCD HP-β-CD (Chiral Selector) HPBCD->Complex_S HPBCD->Complex_R Separation Differential Migration Complex_S->Separation Complex_R->Separation

Figure 2. Logical relationship of chiral recognition and separation of this compound enantiomers.

Conclusion

The capillary electrophoresis method described in this application note provides a reliable and efficient means for the chiral separation of this compound enantiomers. The use of 2-hydroxylpropyl-β-cyclodextrin as a chiral selector allows for baseline resolution, enabling accurate quantification and enantiomeric purity assessment. This method is a valuable tool for quality control in the pharmaceutical industry and for research and development activities involving this compound.

References

Synthesis and Purification of Perindoprilat for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis and purification of Perindoprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Perindopril. The primary method described is the hydrolysis of the commercially available prodrug, Perindopril tert-butylamine salt (Perindopril Erbumine). This guide is intended for laboratory-scale preparation of this compound for research purposes. Protocols for purification by recrystallization and analytical characterization are also provided.

Introduction

This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.[1] Perindopril is a prodrug that is metabolized in vivo via hydrolysis of its ethyl ester group to form the pharmacologically active diacid, this compound.[2][3] For in vitro studies and use as an analytical standard, a reliable method for obtaining high-purity this compound in the laboratory is essential.

The following protocols detail a laboratory-scale synthesis of this compound from Perindopril Erbumine, followed by purification and analytical characterization.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its antihypertensive effects by competitively inhibiting ACE. This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Reduced levels of angiotensin II lead to vasodilation and decreased aldosterone secretion, resulting in lower blood pressure.[1]

RAAS_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I This compound This compound This compound->ACE Inhibition

Caption: Mechanism of Action of this compound.

Synthesis of this compound from Perindopril Erbumine

The synthesis of this compound can be achieved through the basic hydrolysis (saponification) of the ethyl ester of Perindopril. The following protocol is a proposed method based on general chemical principles and information from related syntheses found in patent literature.

Synthesis_Workflow Start Perindopril Erbumine Hydrolysis Hydrolysis (e.g., NaOH, H2O/EtOH) Start->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Extraction Extraction (e.g., Ethyl Acetate) Acidification->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Recrystallization) Drying->Purification Analysis Analytical Characterization (HPLC, NMR, MS) Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: Laboratory Synthesis Workflow for this compound.

Experimental Protocol: Hydrolysis of Perindopril Erbumine

Materials:

  • Perindopril Erbumine

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Perindopril Erbumine in a mixture of ethanol and deionized water.

  • Hydrolysis: Add a stoichiometric excess (e.g., 2-3 equivalents) of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, slowly add 1M HCl with stirring in an ice bath until the pH is approximately 2-3. A white precipitate of this compound may form.

  • Extraction: Extract the aqueous solution multiple times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, by-products, and salts. Recrystallization is an effective method for this purpose.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, acetonitrile, or a mixture such as ethyl acetate/hexane)

  • Erlenmeyer flasks, hot plate, filtration apparatus (e.g., Büchner funnel).

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. Based on literature for similar compounds, methanol or acetonitrile are good starting points.[4] A solvent/anti-solvent system like ethyl acetate/hexane can also be effective.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot recrystallization solvent to the crude this compound to achieve complete dissolution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterStarting MaterialCrude ProductPurified ProductReference
Form White Crystalline SolidWhite to Off-White SolidWhite Crystalline Solid
Expected Yield N/A>90% (based on related reactions)85-95% (recrystallization)[6]
Purity (by HPLC) >98%Variable>99.5%[2][6]

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound.

ParameterConditionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Phosphate buffer (pH 2.5) and Acetonitrile[2]
Detection UV at 215 nm or 218 nm[2]
Expected Retention Time Dependent on specific conditions, but should be distinct from Perindopril
Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

ParameterValueReference
Molecular Formula C₁₇H₂₈N₂O₅[7]
Molecular Weight 340.4 g/mol [7]
Expected [M+H]⁺ m/z 341.2
Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

The protocols outlined in this document provide a comprehensive guide for the laboratory-scale synthesis and purification of this compound from its prodrug, Perindopril Erbumine. Adherence to these methods, coupled with rigorous analytical characterization, will yield high-purity this compound suitable for research and as an analytical standard.

References

Application Note and Protocol for Perindoprilat Quantification in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely used in the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in the liver to its active metabolite, perindoprilat.[1] For a generic formulation of perindopril to be considered bioequivalent to the reference product, the rate and extent of absorption of perindopril and its active metabolite, this compound, must be comparable.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for bioanalytical studies.[2][3][4]

Experimental Protocols

A validated bioanalytical method is crucial for the accurate quantification of this compound in plasma samples collected during bioequivalence studies. The following protocol is a synthesis of established LC-MS/MS methods.[2][3][5]

1. Materials and Reagents

  • This compound and its stable isotope-labeled internal standard (IS) (e.g., this compound-d4)[5]

  • LC-MS/MS grade methanol, acetonitrile, and water[2][5]

  • Formic acid[2]

  • Human plasma (blank)

  • Solid-phase extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance - HLB) or protein precipitation reagents (e.g., acetonitrile, methanol)[3][5]

2. Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation (PP) [2][5]

  • To 200 µL of human plasma, add a known concentration of the internal standard.

  • Add 600 µL of cold acetonitrile or methanol to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b) Solid-Phase Extraction (SPE) [3]

  • To 500 µL of human plasma, add the internal standard and treat with phosphoric acid.[3]

  • Condition an HLB SPE cartridge with methanol followed by water.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • The eluate can be directly injected or evaporated and reconstituted before injection into the LC-MS/MS system.[3]

3. LC-MS/MS Conditions

The following are typical chromatographic and mass spectrometric conditions for the analysis of this compound.

a) Liquid Chromatography

ParameterCondition
Column C18 reverse-phase column (e.g., Phenomenex C18, Acquity UPLC BEH C18)[2][5]
Mobile Phase A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile/methanol)[2][6]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40 °C
Run Time 1.5 - 4 minutes[3][5]

b) Mass Spectrometry

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), typically in positive or negative mode[3][5]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) This compound: 341.2 or 339.0[2][7]
Product Ion (m/z) This compound: 170.1 or 168.1[2][7]
Internal Standard Dependent on the IS used (e.g., this compound-d4)
Collision Gas Argon

Data Presentation: Quantitative Method Validation

Method validation is performed to ensure the reliability of the analytical method. Key validation parameters are summarized below.

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) > 0.99> 0.99[2]
Calibration Range Should cover expected concentrations0.2 - 40 ng/mL[5]
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 100.3 ng/mL[3]
Intra- and Inter-day Precision (%CV) < 15% (< 20% at LLOQ)≤ 13.8%[5]
Intra- and Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)89.6 - 112.4%[5]
Recovery (%) Consistent and reproducible76.32%[3]
Matrix Effect (%CV) < 15%≤ 5.9%[5]
Stability Analyte stable under various conditionsStable for up to 3 months at -80°C[2]

Data Presentation: Pharmacokinetic Parameters in Bioequivalence Studies

The validated method is then applied to determine the pharmacokinetic parameters of this compound in plasma samples from subjects in a bioequivalence study.

ParameterDescriptionExample Results (Test vs. Reference)
Cmax Maximum plasma concentration99.30% (90.42-109.05%)[1]
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration100.56% (94.11-107.46%)[1]
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity100.88% (95.30-106.80%)[1]
Tmax Time to reach maximum plasma concentrationNo significant difference[5]
t1/2 Elimination half-lifeNo significant difference[5]

For bioequivalence to be concluded, the 90% confidence intervals for the geometric mean ratios of Cmax and AUC of the test to reference product should fall within the acceptance range of 80-125%.[1][5]

Mandatory Visualization

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Reporting subject_dosing Subject Dosing (Test/Reference) sample_collection Blood Sample Collection subject_dosing->sample_collection plasma_separation Plasma Separation sample_collection->plasma_separation sample_storage Sample Storage (-80°C) plasma_separation->sample_storage add_is Add Internal Standard sample_storage->add_is extraction Extraction (PP or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_acquisition Data Acquisition lc_ms_analysis->data_acquisition integration Peak Integration data_acquisition->integration quantification Concentration Quantification integration->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis be_assessment Bioequivalence Assessment pk_analysis->be_assessment report Final Report be_assessment->report

Caption: Bioanalytical workflow for this compound quantification.

References

Application Notes and Protocols for In Vitro Cell-Based Assays for Perindoprilat ACE Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is an established prodrug that is metabolized in vivo to its active form, Perindoprilat. This compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of the Renin-Angiotensin System (RAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, thereby playing a crucial role in the management of hypertension and other cardiovascular diseases.[1] The evaluation of this compound's inhibitory activity in a cellular context is essential for understanding its therapeutic mechanism and for the development of new ACE inhibitors.

This document provides detailed application notes and protocols for performing in vitro cell-based assays to determine the ACE inhibitory activity of this compound. The focus is on utilizing Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express ACE, providing a physiologically relevant model system. The primary method described is a fluorometric assay that offers high sensitivity and a high-throughput format.

Principle of the Assay

The fluorometric cell-based ACE inhibition assay utilizes a synthetic fluorogenic ACE substrate, such as o-aminobenzoylglycyl-p-nitrophenylalanyl-proline, which is non-fluorescent until cleaved by ACE.[2] Upon enzymatic cleavage by ACE present on the surface of intact HUVECs, a highly fluorescent product is released. The intensity of the fluorescence is directly proportional to the ACE activity. In the presence of an inhibitor like this compound, the cleavage of the substrate is reduced, resulting in a decrease in fluorescence. The concentration-dependent inhibitory effect of this compound can be quantified to determine its half-maximal inhibitory concentration (IC50).

Data Presentation

The inhibitory activity of this compound on ACE is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce ACE activity by 50%. While specific IC50 values for this compound in a purely cell-based assay are not extensively reported in publicly available literature, data from various in vitro and in vivo studies demonstrate its potent inhibitory effects. For comparative purposes, IC50 values of other ACE inhibitors are also presented.

CompoundAssay SystemSubstrateIC50Reference
This compoundCanine Coronary ArteriesBradykinin-induced relaxation~1.48 nM (pIC50 = 7.83)[3]
CaptoprilPurified Porcine Lung ACEHippuryl-Histidyl-Leucine (HHL)1.1 ± 0.05 nM
LisinoprilPurified Porcine Lung ACEHippuryl-Histidyl-Leucine (HHL)2.5 ± 0.03 nM
KAF (peptide)Purified ACEHippuryl-Histidyl-Leucine (HHL)0.63 ± 0.26 µM[4]
WLQL (peptide)Purified ACEHippuryl-Histidyl-Leucine (HHL)16.87 ± 0.54 µM[5]

Experimental Protocols

Materials and Reagents
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Fluorogenic ACE substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline)

  • Assay Buffer (e.g., 150 mM Tris-HCl, pH 8.3)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~320 nm, Emission: ~405 nm)

  • Cell culture incubator (37°C, 5% CO2)

Cell Culture and Seeding
  • Culture HUVECs in Endothelial Cell Growth Medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells upon reaching 80-90% confluency.

  • For the assay, detach the cells using Trypsin-EDTA, neutralize with medium, and centrifuge.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the HUVECs into a 96-well black, clear-bottom microplate at a density of 2 x 10^4 cells per well.

  • Incubate the plate for 24-48 hours to allow the cells to form a confluent monolayer.

Whole-Cell ACE Inhibition Assay Protocol
  • Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the assay.

  • Cell treatment:

    • Carefully remove the culture medium from the wells containing the HUVEC monolayer.

    • Wash the cells gently with 100 µL of pre-warmed PBS.

    • Add 50 µL of the different this compound dilutions to the respective wells.

    • Include a "no inhibitor" control (Assay Buffer only) and a "blank" control (Assay Buffer without cells).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

  • Enzymatic reaction:

    • Prepare the fluorogenic ACE substrate solution in Assay Buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well to initiate the reaction.

  • Fluorescence measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Excitation: ~320 nm, Emission: ~405 nm) in kinetic mode at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[6]

  • Data analysis:

    • For each concentration of this compound, calculate the rate of the enzymatic reaction (change in fluorescence intensity over time).

    • Normalize the reaction rates to the "no inhibitor" control (representing 100% ACE activity).

    • Plot the percentage of ACE inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments ACE Renin Renin ACE ACE This compound This compound This compound->ACE Inhibition Workflow Start Start: Culture HUVECs Seed Seed HUVECs in 96-well plate Start->Seed Incubate1 Incubate for 24-48h (form monolayer) Seed->Incubate1 Treat_Cells Wash cells and add this compound Incubate1->Treat_Cells Prepare_Inhibitor Prepare this compound dilutions Prepare_Inhibitor->Treat_Cells Pre_Incubate Pre-incubate at 37°C Treat_Cells->Pre_Incubate Add_Substrate Add fluorogenic ACE substrate Pre_Incubate->Add_Substrate Measure Measure fluorescence kinetically Add_Substrate->Measure Analyze Analyze data and determine IC50 Measure->Analyze

References

Application Notes and Protocols for a Validated Bioanalytical Method for Perindoprilat

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on developing and validating a robust bioanalytical method for the quantification of Perindoprilat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure.[1][2] It is a prodrug that is hydrolyzed in vivo to its active metabolite, this compound.[1][2][3] Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document outlines a detailed, validated LC-MS/MS method for the determination of this compound in human plasma.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[4][5][6] Inhibition of ACE by this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure.[1][7]

RAAS_Pathway cluster_0 Systemic Effects cluster_1 Therapeutic Intervention Angiotensinogen Angiotensinogen (Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone (Adrenal Cortex) Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Na_H2O_Retention Sodium & Water Retention (Kidney) Aldosterone->Na_H2O_Retention Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Na_H2O_Retention->Increased_BP This compound This compound ACE ACE This compound->ACE Inhibition

Caption: Mechanism of action of this compound within the RAAS pathway.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the bioanalytical method.

Materials and Reagents
  • This compound reference standard

  • This compound-d4 (or other suitable stable isotope-labeled internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[6]

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma.

Sample_Prep_Workflow Start Start: Human Plasma Sample Add_IS Add Internal Standard (e.g., this compound-d4) Start->Add_IS Add_Precipitant Add Acetonitrile (Protein Precipitant) Add_IS->Add_Precipitant Vortex Vortex Mix Add_Precipitant->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation by protein precipitation.

Protocol:

  • To 100 µL of human plasma, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
Chromatography
ColumnAcquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[6]
Mobile PhaseGradient of methanol-acetonitrile-ammonium acetate[6]
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[6]
Acquisition ModeMultiple Reaction Monitoring (MRM)
MRM Transition (this compound)m/z 341.2 → 172.1 (example)
MRM Transition (IS)m/z 345.2 → 176.1 (for this compound-d4)

Method Validation

The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[8][9][10][11] The validation parameters included selectivity, linearity, accuracy, precision, recovery, and stability.

Validation_Logic Method Bioanalytical Method Validation Method Validation Method->Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability Validated Validated Method Selectivity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Recovery->Validated Stability->Validated

References

Application Notes and Protocols for the Use of Perindoprilat Stable Isotopes in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor widely prescribed for the treatment of hypertension and heart failure. It is a prodrug that is hydrolyzed in vivo to its active metabolite, perindoprilat. Accurate determination of the pharmacokinetic (PK) profile of this compound is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds, such as deuterated or ¹³C-labeled this compound, are invaluable tools in pharmacokinetic research.[1] They serve as ideal internal standards in bioanalytical methods, minimizing matrix effects and improving the accuracy and precision of quantification.[2] Furthermore, administration of stable-isotope labeled this compound can be employed as a tracer to elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, providing critical data for drug development. This document provides detailed application notes and protocols for the use of this compound stable isotopes in pharmacokinetic studies.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

This compound exerts its therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] The RAAS is a hormonal cascade that regulates blood pressure and fluid balance.[2][4][5] Inhibition of ACE by this compound prevents the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[2][3] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[3]

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction ACE->Angiotensin_II converts This compound This compound (Stable Isotope Labeled) This compound->ACE inhibits Renin Renin Juxtaglomerular_Apparatus Juxtaglomerular Apparatus Juxtaglomerular_Apparatus->Renin releases Na_H2O_Retention Na+ and H2O Retention Aldosterone->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Na_H2O_Retention->Blood_Pressure workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_pk Pharmacokinetic Analysis A Drug Administration (Unlabeled Perindopril) B Biological Sample Collection (e.g., Plasma, Urine) at Timed Intervals A->B C Sample Thawing & Aliquoting B->C D Addition of Stable Isotope Internal Standard (e.g., this compound-d4) C->D E Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) D->E F LC-MS/MS Analysis E->F G Data Processing (Concentration vs. Time) F->G H Pharmacokinetic Modeling & Parameter Calculation G->H

References

Troubleshooting & Optimization

Troubleshooting peak tailing in Perindoprilat chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of Perindoprilat.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it quantified?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3] In an ideal chromatogram, peaks are symmetrical and Gaussian in shape. Peak tailing is problematic because it can decrease resolution between adjacent peaks, reduce sensitivity, and lead to inaccurate peak integration and quantification.[4]

The degree of tailing is often quantified using the Asymmetry Factor (As) or Tailing Factor (Tf). The calculation is typically performed at 10% of the peak height.

  • As = B / A

    • A: Width of the front half of the peak at 10% height.

    • B: Width of the back half of the peak at 10% height.

An Asymmetry Factor of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to be tailing, although acceptable limits depend on the specific assay requirements.[5]

Q2: My this compound peak is tailing. What are the most common causes?

A2: Peak tailing for this compound, a basic compound, in reversed-phase HPLC is most often caused by secondary chemical interactions with the stationary phase.[5][6][7] However, other factors related to the mobile phase, column, sample, or HPLC system can also be responsible.

Primary Causes for this compound Peak Tailing:

  • Silanol Interactions: The most frequent cause is the interaction between the positively charged this compound molecule and negatively charged, ionized silanol groups on the surface of the silica-based stationary phase.[1][4][5]

  • Incorrect Mobile Phase pH: A mobile phase pH that is not optimized for a basic analyte like this compound can exacerbate silanol interactions.[1][8]

  • Column Issues: Problems can include contamination, bed deformation (voids), a blocked inlet frit, or using an older, less deactivated (Type A) silica column.[2][5][8]

  • Sample and Injection Problems: Injecting the sample in a solvent significantly stronger than the mobile phase or overloading the column with too much sample mass can distort the peak shape.[2][4][9]

  • System Dead Volume: Excessive volume from poorly fitted connections or overly long/wide tubing between the injector, column, and detector can cause peak broadening and tailing.[2][7][10]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: Mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds like this compound. The issue stems from residual silanol groups on the silica packing of the column, which have a pKa of approximately 3.5-4.5.[4][11]

  • At Mid-Range pH (e.g., pH 4-7): Silanol groups become deprotonated and negatively charged (-SiO⁻). This compound, being a basic compound, is protonated and positively charged. This leads to a strong secondary ion-exchange interaction, causing significant peak tailing.[4][5]

  • At Low pH (e.g., pH < 3): The low pH suppresses the ionization of the silanol groups, keeping them in their neutral (-SiOH) form. This minimizes the secondary ionic interactions with the positively charged this compound, resulting in a much-improved, more symmetrical peak shape.[5][6] Most HPLC methods for this compound utilize a low pH for this reason.[12][13]

  • At High pH (e.g., pH > 9): While the silanol groups are ionized, a sufficiently high pH will deprotonate the basic this compound, making it neutral. This also eliminates the ion-exchange interaction. However, this approach requires specialized pH-stable columns, as traditional silica-based columns can dissolve at high pH.[14]

The diagram below illustrates the unwanted interaction at mid-range pH.

Caption: Unwanted interaction between this compound and the column.

Q4: I've adjusted the pH to be acidic, but some tailing persists. What else can I try with the mobile phase?

A4: If adjusting the pH alone is not sufficient, consider these other mobile phase modifications:

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH locally on the silica surface. Increasing the buffer strength, typically to a range of 25-50 mM, can help mask residual silanol interactions and improve peak shape.[8][9][11]

  • Use Mobile Phase Additives (Competing Bases): Historically, a competing base like triethylamine (TEA) was added to the mobile phase (e.g., 10-25 mM).[4][11] The positively charged TEA competes with the analyte for the active silanol sites, thereby reducing analyte tailing.[4][14] However, this approach is less common with modern high-purity (Type B) silica columns, which have fewer active silanol sites.[6][11]

Q5: Could my HPLC column be the source of the peak tailing?

A5: Yes, the column is a very common source of peak shape problems.[10] Consider the following possibilities:

  • Column Contamination: Accumulation of strongly retained sample matrix components on the column inlet or frit can create active sites that cause tailing.[2][15] If this is suspected, a column flush or replacement of the guard column may resolve the issue.[15]

  • Column Void: A void or channel in the packing bed at the head of the column can cause peak distortion, including tailing.[4][5][8] This can be caused by pressure shocks or dissolution of the silica bed. A void often affects all peaks in the chromatogram. Replacing the column is the most reliable solution.[4]

  • Inappropriate Column Type: Using older generation, Type-A silica columns, which have a higher concentration of acidic silanols, will lead to more pronounced tailing for basic compounds.[11] Using a modern, high-purity, and fully end-capped column is highly recommended to minimize these secondary interactions.[5][6][8]

Q6: Can my sample preparation or injection technique cause peak tailing?

A6: Absolutely. The way you prepare and inject your sample can significantly impact peak shape.

  • Strong Sample Solvent: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[2][4] Early eluting peaks are often the most affected. The cure is to dissolve your sample in the mobile phase itself or in a weaker solvent.[4][9]

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.[2][4][15] Similarly, injecting too large a volume, even of a dilute sample, can cause peak broadening and asymmetry.[15] To check for this, dilute your sample or reduce the injection volume and see if the peak shape improves.[4][9]

Troubleshooting Guides & Protocols

Systematic Troubleshooting Workflow

When encountering peak tailing for this compound, a systematic approach is key to identifying the root cause efficiently. The following decision tree outlines a logical workflow.

TroubleshootingWorkflow Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (As > 1.2) q1 Are all peaks tailing or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All Peaks one_peak Only this compound Tailing q1->one_peak Just this compound check_guard 1. Replace Guard Column all_peaks->check_guard check_connections 2. Check for Dead Volume (Fittings, Tubing) check_guard->check_connections check_void 3. Inspect for Column Void (Replace Column) check_connections->check_void check_ph 1. Verify Mobile Phase pH (Is it low, e.g., pH < 3?) one_peak->check_ph check_buffer 2. Check Buffer Strength (Is it sufficient, e.g., 25-50mM?) check_ph->check_buffer check_column_type 3. Verify Column Type (High-purity, end-capped?) check_buffer->check_column_type check_sample 4. Check Sample Solvent & Load (Dilute sample or reduce volume) check_column_type->check_sample

Caption: A step-by-step guide to diagnosing peak tailing issues.

Data Summary

The mobile phase pH has a profound impact on the peak asymmetry of basic compounds like this compound. The following table provides an illustrative example of this effect.

Table 1: Illustrative Impact of Mobile Phase pH on this compound Peak Asymmetry

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
7.0> 2.0Significant interaction between ionized silanols (-SiO⁻) and protonated this compound.[5]
4.51.6 - 2.0Partial ionization of silanols still causes notable tailing.
3.0 1.2 - 1.4 Ionization of silanols is suppressed, minimizing secondary interactions.[5]
2.5 < 1.2 Optimal pH range for protonating silanols, leading to good peak symmetry.[13]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol outlines a study to determine the optimal mobile phase pH for this compound analysis.

Objective: To reduce peak tailing by adjusting mobile phase pH.

Materials:

  • This compound standard solution (dissolved in mobile phase).

  • Mobile phase components (e.g., Acetonitrile, HPLC-grade water, phosphate buffer salts).

  • Acids/bases for pH adjustment (e.g., Orthophosphoric acid).

  • Calibrated pH meter.

Methodology:

  • Prepare Mobile Phases: Prepare several batches of the aqueous component of your mobile phase, adjusting the pH of each to a different target value (e.g., pH 4.5, 3.5, 3.0, 2.5) using orthophosphoric acid.[12][16]

  • Mix Mobile Phase: For each pH value, mix the final mobile phase by combining the buffered aqueous component with the organic modifier (e.g., Acetonitrile) in the desired ratio (e.g., 59:41).[12]

  • System Equilibration: Starting with the highest pH mobile phase, purge and equilibrate the HPLC system for at least 20 column volumes or until a stable baseline is achieved.

  • Injection and Analysis: Inject the this compound standard solution in triplicate. Record the chromatograms.

  • Calculate Asymmetry: For each pH level, calculate the average Asymmetry Factor (As) for the this compound peak.

  • Repeat for Lower pH: Sequentially switch to the next lower pH mobile phase, ensuring thorough equilibration between each change. Repeat steps 4 and 5.

Protocol 2: Column Washing and Regeneration

This protocol provides a general procedure for cleaning a contaminated reversed-phase column that is showing peak tailing for all analytes.

Objective: To remove strongly adsorbed contaminants from the column.

Caution: Always consult the column manufacturer's specific instructions for pH limits and solvent compatibility. Disconnect the column from the detector before flushing to waste.[5]

Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector and direct the flow to a waste container.

  • Reverse Column Direction: For cleaning the inlet frit, reverse the column's flow direction.[5]

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (to remove buffer salts).

  • Strong Organic Wash: Flush with 20 column volumes of a strong, polar organic solvent like Isopropanol or Methanol.

  • Non-Polar Wash (Optional): If non-polar contaminants are suspected and the column is compatible, flush with 20 column volumes of a solvent like Tetrahydrofuran (THF) or Acetonitrile.

  • Return to Intermediate Solvent: Flush again with 20 column volumes of Isopropanol or Methanol.

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush with 10 column volumes of your mobile phase without the buffer component.

    • Reconnect the column to the detector.

    • Equilibrate with the complete mobile phase (including buffer) until a stable baseline is achieved.

  • Test Performance: Inject a standard to confirm if peak shape has been restored. If not, the column may be permanently damaged and require replacement.

References

Improving yield and purity of Perindoprilat synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Perindoprilat synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound and its prodrug, Perindopril?

A1: Common impurities in Perindopril synthesis include diastereomeric impurities, lactam derivatives formed from intramolecular cyclization, and byproducts from the hydrolysis of ester groups. One specific diastereomeric impurity is often referred to as "impurity-I" in purification literature. Other identified impurities in Perindopril tert-butylamine tablets include this compound itself (as a degradation product), and other related substances designated as Y31, Y32, and Y33.[1][2]

Q2: How can I remove the diastereomeric impurity (impurity-I) from my Perindopril product?

A2: A common method for removing diastereomeric impurities is through salt formation and recrystallization. One effective technique involves treating the impure Perindopril with dicyclohexylamine in a suitable solvent like acetonitrile. This selectively precipitates the dicyclohexylamine salt of Perindopril with a significantly reduced level of the diastereomeric impurity.[1]

Q3: What is the role of tert-butylamine in the synthesis and purification of Perindopril?

A3: Tert-butylamine is used to form the pharmaceutically acceptable salt of Perindopril, known as Perindopril erbumine. This salt form often has desirable properties for formulation. In some purification processes, the dicyclohexylamine salt of Perindopril is converted to the tert-butylamine salt.[1][3]

Q4: Can I directly convert the Perindopril dicyclohexylamine salt to the tert-butylamine salt without isolating the free base?

A4: Yes, it is possible to prepare the Perindopril tert-butylamine salt directly from the Perindopril dicyclohexylamine salt without isolating the free Perindopril base. This can streamline the purification process.[1]

Q5: What analytical techniques are recommended for monitoring the purity of this compound and its intermediates?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for determining the purity of Perindopril and identifying its impurities.[2][3] A validated RP-HPLC method can simultaneously determine Perindopril tert-butylamine and its impurities in pharmaceutical preparations.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Perindopril Incomplete reaction during the coupling of (2S, 3aS, 7aS)-2-carboxyperhydroindole with N-[(S)-1-carbethoxybutyl]-(S)-alanine.- Ensure anhydrous reaction conditions. - Use an appropriate coupling agent and solvent. - Optimize reaction temperature and time. The reaction may be carried out at temperatures ranging from -20°C to 30°C.[3]
Degradation of the product during workup or purification.- Adjust the pH carefully during extraction steps; a pH of about 4 to 5 is often used.[3] - Use mild purification techniques like crystallization or salt formation.
High Levels of Diastereomeric Impurities Non-selective reaction conditions or impure starting materials.- Purify the crude Perindopril by forming its dicyclohexylamine salt, which can selectively precipitate the desired diastereomer.[1] - Carefully control the reaction temperature and stoichiometry.
Presence of Lactam Impurity Intramolecular cyclization of Perindopril.- Avoid high temperatures and prolonged reaction times during synthesis and purification. - Optimize pH conditions during workup and storage.
Poor Crystallization of Perindopril Erbumine Incorrect solvent system or cooling rate.- Use a mixture of solvents such as isopropyl alcohol, acetone, and acetonitrile for crystallization. - Employ a slow cooling process to encourage the formation of well-defined crystals. For example, cool the reaction mass slowly to 25°C over 2 hours, then further cool to 5-10°C before filtering.[3]
Inconsistent Purity Results Non-validated analytical method.- Develop and validate an RP-HPLC method for accuracy, precision, linearity, and robustness to ensure reliable purity determination.[2]

Data on Purity Improvement

The following table summarizes the reduction of a specific diastereomeric impurity (Impurity-I) in Perindopril using a dicyclohexylamine salt formation and purification method.

Purification Stage Impurity-I Content (%)
Free Perindopril (before purification)0.16
Dicyclohexylamine Salt of Perindopril (after purification)0.04
Free Perindopril (before purification)0.13 (unknown impurity)
Dicyclohexylamine Salt of Perindopril (after purification)0.02

Data extracted from a patent describing a purification process for Perindopril.[1]

Experimental Protocols

Protocol 1: Purification of Perindopril via Dicyclohexylamine Salt Formation

Objective: To reduce the content of diastereomeric impurities in crude Perindopril.

Materials:

  • Crude Perindopril containing impurities

  • Acetonitrile

  • Dicyclohexylamine

Procedure:

  • Dissolve 15 g of crude Perindopril in 125 ml of acetonitrile at 25-30°C.

  • To the solution, add 7.8 g of dicyclohexylamine at 25-30°C.

  • Stir the reaction mixture at 25-30°C for 8-10 hours. A salt will precipitate out of the solution.

  • Collect the precipitated salt by filtration under suction.

  • Dry the salt at 40-45°C under reduced pressure for 8-10 hours.

  • Analyze the purity of the dried salt using a validated HPLC method.

This protocol is adapted from a patented purification process.[1]

Protocol 2: Crystallization of Perindopril Erbumine

Objective: To obtain high-purity Perindopril erbumine crystals.

Materials:

  • Crude Perindopril erbumine

  • Isopropyl alcohol

  • Acetone

  • Acetonitrile

Procedure:

  • Charge a mixture of 300 ml of isopropyl alcohol, 600 ml of acetone, and 600 ml of acetonitrile to a reaction vessel containing the crude Perindopril erbumine.

  • Heat the mixture to a temperature between 65°C and 70°C to obtain a clear solution.

  • Cool the reaction mass very slowly to a temperature of 25°C over a period of 2 hours.

  • Further cool the mixture to a temperature range of 5°C to 10°C.

  • Filter the crystallized material.

  • Dry the filtered material under vacuum at a temperature of approximately 40°C.

  • The expected purity of the final product is >99.5% by HPLC.[3]

This protocol is based on a patented crystallization method.[3]

Visual Guides

experimental_workflow cluster_synthesis Crude Perindopril Synthesis cluster_purification Purification via Salt Formation cluster_final_product Final Product Preparation Coupling Coupling Reaction Workup Aqueous Workup Coupling->Workup Dissolution Dissolve in Acetonitrile Workup->Dissolution Crude Product Salt_Formation Add Dicyclohexylamine Dissolution->Salt_Formation Precipitation Stir for 8-10h Salt_Formation->Precipitation Filtration Filter Precipitate Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Salt_Conversion Convert to tert-butylamine salt Drying->Salt_Conversion Purified DCHA Salt Crystallization Crystallize Perindopril Erbumine Salt_Conversion->Crystallization Final_Product High Purity Perindopril Erbumine Crystallization->Final_Product

Caption: Workflow for Perindopril Purification and Salt Formation.

troubleshooting_logic Start Low Purity Detected Impurity_ID Identify Impurity via HPLC Start->Impurity_ID Diastereomer Diastereomeric Impurity? Impurity_ID->Diastereomer Lactam Lactam Impurity? Diastereomer->Lactam No Salt_Purification Perform Dicyclohexylamine Salt Purification Diastereomer->Salt_Purification Yes Other Other Impurity? Lactam->Other No Optimize_Temp_pH Optimize Reaction/Workup Temperature and pH Lactam->Optimize_Temp_pH Yes Recrystallize Recrystallize Final Product Other->Recrystallize Check_SM Check Starting Material Purity Other->Check_SM

Caption: Troubleshooting Logic for Low Purity in Perindopril Synthesis.

References

Technical Support Center: LC-MS/MS Analysis of Perindoprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the LC-MS/MS analysis of Perindoprilat.

Frequently Asked Questions (FAQs)

Q1: What are the common sample preparation techniques for this compound analysis in plasma?

A1: The two most common sample preparation techniques for this compound in plasma are protein precipitation (PPT) and solid-phase extraction (SPE).[1][2][3] PPT is a simpler and faster method, often carried out with acetonitrile or a mixture of methanol and acetonitrile.[2] SPE, particularly with hydrophilic-lipophilic balance (HLB) cartridges, can provide cleaner extracts, which may be beneficial in reducing matrix effects.[1][3]

Q2: What are the typical LC-MS/MS parameters for this compound analysis?

A2: this compound is typically analyzed using a C18 or similar reversed-phase column with a gradient elution.[2] Mobile phases often consist of an aqueous component with a formic acid additive and an organic component like methanol or acetonitrile.[4] For detection, electrospray ionization (ESI) in positive or negative ion mode is used, with multiple reaction monitoring (MRM) for quantification. A common mass transition for this compound is m/z 339.00/168.10.[4]

Q3: How can I assess the matrix effect in my this compound assay?

A3: The matrix effect can be evaluated by comparing the peak area of this compound in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of a pure solution of the analyte at the same concentration. A significant difference in peak areas indicates the presence of ion suppression or enhancement. Using a stable isotope-labeled internal standard that co-elutes with this compound is the most effective way to compensate for matrix effects.

Q4: What is a typical extraction recovery for this compound from plasma?

A4: Extraction recovery can vary depending on the method used. For solid-phase extraction, mean recoveries of around 76.32% for this compound have been reported.[1][3] For protein precipitation, overall analyte recovery is generally aimed to be within 80-110%.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Sample Degradation: this compound may be unstable under certain storage or processing conditions.Ensure samples are stored at appropriate temperatures (e.g., -80 °C) and processed promptly. Check the stability of this compound in your specific matrix and conditions.
Inefficient Extraction: The chosen sample preparation method may not be effectively extracting this compound.Optimize the extraction procedure. For SPE, ensure the cartridge is properly conditioned and the elution solvent is appropriate. For PPT, experiment with different organic solvents and solvent-to-plasma ratios.
Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.Improve chromatographic separation to resolve this compound from interfering compounds. Enhance sample cleanup by using a more rigorous extraction method like SPE. Consider using a different ionization source (e.g., APCI if ESI is problematic).
High Signal Variability (Poor Precision) Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.Use an automated liquid handler for precise and consistent sample processing. Ensure thorough vortexing and centrifugation.
Variable Matrix Effects: Matrix effects can differ between individual samples, leading to inconsistent results.The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects.
Instrument Instability: Fluctuations in the LC or MS system can cause signal variability.Perform system suitability tests before each run. Check for leaks in the LC system and ensure the MS is properly calibrated and tuned.
Peak Tailing or Splitting Column Contamination: Buildup of matrix components on the analytical column.Implement a column washing step after each batch. If the problem persists, use a guard column or replace the analytical column.
Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the initial mobile phase.Ensure the injection solvent is as weak as or weaker than the starting mobile phase conditions.
Secondary Interactions: Silanol groups on the column packing can interact with the analyte.Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.

Quantitative Data Summary

The following tables summarize quantitative data related to the LC-MS/MS analysis of this compound from published literature.

Table 1: Extraction Recovery of this compound from Human Plasma

Extraction MethodAnalyteMean Recovery (%)Reference
Solid-Phase ExtractionThis compound76.32[1][3]

Table 2: Matrix Effect for this compound in Dried Blood Spots (DBS)

AnalyteConcentration LevelPeak Area Ratio (%CV)Reference
This compoundHigh (QCH)9.2
Medium (QCM)7.6
Low (QCL)4.0
Slope of Regression3.8

%CV (Coefficient of Variation) of the peak area ratio of the analyte to the internal standard across six different sources of the matrix. A lower %CV indicates less variability in the matrix effect between sources.

Experimental Protocols

Method 1: Solid-Phase Extraction (SPE) based LC-MS/MS

This protocol is based on a high-throughput bioanalytical method for the estimation of Perindopril and this compound in human plasma.[1][3]

1. Sample Pre-treatment:

  • To 500 µL of plasma, add the internal standard (e.g., Ramipril).

  • Acidify the plasma with phosphoric acid.

2. Solid-Phase Extraction:

  • Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge.

  • Load the pre-treated plasma sample onto the cartridge.

  • Wash the cartridge to remove interfering components.

  • Elute this compound and the internal standard with an appropriate solvent.

3. LC-MS/MS Analysis:

  • LC Column: C18 column.

  • Mobile Phase: A gradient of aqueous and organic phases (e.g., water with formic acid and methanol/acetonitrile).

  • Flow Rate: As per column specifications.

  • Injection Volume: 10-20 µL.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transition: m/z 339.0 -> 168.1 for this compound.

Method 2: Protein Precipitation (PPT) based LC-MS/MS

This protocol is a simple and rapid method for the quantification of Perindopril and this compound in human plasma and milk.[4]

1. Protein Precipitation:

  • To a small volume of plasma (e.g., 100 µL), add the internal standards.

  • Add a precipitating agent (e.g., methanol or acetonitrile) at a specific ratio (e.g., 1:3 plasma to solvent).

  • Vortex the mixture thoroughly to ensure complete protein precipitation.

  • Centrifuge at high speed to pellet the precipitated proteins.

2. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

  • LC Column: Phenomenex® C-18 column.

  • Mobile Phase:

    • A: 5% methanol + 0.1% formic acid in water (v/v)

    • B: 95% methanol + 0.1% formic acid in water (v/v)

  • Gradient: A suitable gradient program to ensure separation from matrix components.

  • MS Detection: ESI in positive or negative ion mode.

  • MRM Transition: m/z 339.00/168.10 for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Method 2 spe Solid-Phase Extraction (HLB Cartridge) add_is->spe Method 1 vortex Vortex ppt->vortex elute Elute Analyte spe->elute centrifuge Centrifuge vortex->centrifuge extract Extract Supernatant centrifuge->extract inject Inject into LC-MS/MS extract->inject elute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometry (ESI-MRM) chroma->ms data Data Acquisition & Processing ms->data

Fig 1. Experimental workflow for this compound analysis.

troubleshooting_flowchart start Start: Inconsistent or Poor Results check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok is_variable IS Response Variable is_ok->is_variable Yes investigate_matrix_effect Investigate Matrix Effects (Post-column infusion or post-extraction spike) is_ok->investigate_matrix_effect No investigate_sample_prep Investigate Sample Preparation Variability is_variable->investigate_sample_prep end End: Method Optimized investigate_sample_prep->end matrix_effect_present Significant Matrix Effect? investigate_matrix_effect->matrix_effect_present improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) matrix_effect_present->improve_cleanup Yes check_recovery Check Extraction Recovery matrix_effect_present->check_recovery No optimize_chroma Optimize Chromatography (Separate analyte from suppression zone) improve_cleanup->optimize_chroma optimize_chroma->end recovery_low Recovery Low? check_recovery->recovery_low optimize_extraction Optimize Extraction Protocol recovery_low->optimize_extraction Yes recovery_low->end No optimize_extraction->end

Fig 2. Troubleshooting logic for matrix effects.

References

Technical Support Center: Method Development for Separating Perindoprilat from its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing analytical methods for the separation of Perindoprilat and its related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques used for the separation of Perindopril and its impurities?

A1: The most common and widely accepted analytical techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).[1][2][3] These methods offer high resolution and sensitivity for separating structurally similar compounds like Perindopril and its impurities.

Q2: What are the known impurities of Perindopril?

A2: Perindopril has several known impurities that can arise from synthesis, degradation, or storage. This compound (Impurity B) is the active metabolite of Perindopril.[4][5][6][7] Other documented impurities include Impurity A, C, D, E, F, H, and K.[8]

Q3: What is a stability-indicating method and why is it important for Perindopril analysis?

A3: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[9][10] It is crucial for Perindopril analysis to ensure that the method can separate and quantify any degradants that may form over time, thus ensuring the safety and efficacy of the drug product. Forced degradation studies are performed to develop and validate such methods.[11][12]

Q4: What are typical stationary phases used for Perindopril and impurity separation?

A4: Reversed-phase columns, particularly C18 and C8 columns, are most frequently used for the separation of Perindopril and its impurities.[1][3][9][10][13][14] The choice of stationary phase depends on the specific impurities being targeted and the desired selectivity.

Q5: What mobile phase compositions are commonly employed?

A5: Mobile phases typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer, perchloric acid, or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[3][9][12][13][15] The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the analytes. Gradient elution is often used to achieve optimal separation of all compounds in a reasonable run time.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the development and execution of analytical methods for Perindopril and its impurities.

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between Perindopril and this compound - Inappropriate mobile phase pH.- Incorrect mobile phase composition.- Unsuitable column chemistry.- Adjust the mobile phase pH to optimize the ionization state of the analytes.- Modify the organic modifier percentage or switch to a different organic solvent.- Try a different stationary phase (e.g., a different C18 column from another brand or a C8 column).
Peak tailing for Perindopril or its impurities - Secondary interactions with residual silanols on the column.- Incompatible sample solvent.- Column overload.- Use a mobile phase with a lower pH or add a competing base like triethylamine.- Dissolve the sample in the initial mobile phase.- Reduce the injection volume or sample concentration.
Variable retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Ensure accurate and consistent mobile phase preparation.- Use a column oven to maintain a constant temperature.- Check the HPLC/UPLC system for leaks and ensure the pump is delivering a constant flow rate.[16]
Ghost peaks in the chromatogram - Contaminated mobile phase or injection solvent.- Carryover from previous injections.- Late eluting peaks from a previous run.- Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash program.- Extend the gradient run time to ensure all components are eluted.[17]
Split peaks - Column blockage or contamination.- Incompatibility between the injection solvent and the mobile phase.- Flush the column or replace it if necessary.- Ensure the injection solvent is weaker than or similar in strength to the mobile phase.[18]

Experimental Protocols

Stability-Indicating UPLC Method for Perindopril and its Impurities

This protocol is a representative method for the separation of Perindopril and its known impurities.

  • Instrumentation: An Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a PDA detector.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[12][19]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in water.[20]

  • Mobile Phase B: Acetonitrile.[20]

  • Gradient Program:

    Time (min) %B
    0 25
    5 50
    7 80
    8 25

    | 10 | 25 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.[1][13]

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a mixture of Mobile Phase A and Mobile Phase B (75:25 v/v) to achieve a final concentration of approximately 0.5 mg/mL.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.[11]

  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 1 hour.[21]

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[12]

  • Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light for an extended period.

After exposure to the stress conditions, neutralize the samples if necessary, dilute to the appropriate concentration, and analyze using the developed UPLC method.

Data Presentation

Table 1: Chromatographic Parameters for Separation of Perindopril and Impurities
ParameterHPLC MethodUPLC Method
Column BDS Hypersil C18, 5 µm, 250 x 4.6 mm[9][10]Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[12][19]
Mobile Phase A: Sodium 1-heptanesulfonate (pH 2 with perchloric acid)B: Acetonitrile[9][10]A: 0.1% Trifluoroacetic Acid in waterB: Acetonitrile[20]
Elution Mode GradientGradient
Flow Rate 1.5 mL/min[10]0.3 mL/min
Detection 215 nm[9][10]215 nm
Column Temp. 70 °C[9][10]30 °C
Table 2: Known Impurities of Perindopril
Impurity NameImpurity CodeMolecular FormulaMolecular Weight
Perindopril-C₁₉H₃₂N₂O₅368.47[8]
This compoundImpurity BC₁₇H₂₈N₂O₅340.41[4][8]
(2S,3aS,7aS)-Octahydroindole-2-carboxylic AcidImpurity AC₉H₁₅NO₂169.22[8]
This compound Lactam AImpurity CC₁₇H₂₆N₂O₄322.40[8]
This compound Lactam BImpurity DC₁₇H₂₆N₂O₄322.40[8]
Isopropyl Ester of PerindoprilImpurity EC₂₀H₃₄N₂O₅382.49[8]
Perindopril DiketopiperazineImpurity HC₃₀H₄₈N₄O₄528.73[8]
Perindopril Related CompoundImpurity KC₁₂H₁₈N₂O₂222.28[8]

Visualizations

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Validation InfoGathering Information Gathering (Literature Review) MethodScreening Method Screening (Column, Mobile Phase) InfoGathering->MethodScreening InitialOptimization Initial Optimization (pH, Gradient) MethodScreening->InitialOptimization StressStudies Forced Degradation (Acid, Base, Peroxide, etc.) InitialOptimization->StressStudies PeakTracking Peak Tracking & Purity StressStudies->PeakTracking Validation Method Validation (ICH Guidelines) PeakTracking->Validation FinalMethod Final Analytical Method Validation->FinalMethod

Caption: Workflow for Perindopril Method Development.

TroubleshootingFlow Problem Chromatographic Problem Identified CheckSystem Check HPLC/UPLC System (Leaks, Connections, Pump) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Column, Temp) Problem->CheckMethod CheckSample Examine Sample Preparation (Solvent, Concentration) Problem->CheckSample IsolateVariable Isolate & Test One Variable at a Time CheckSystem->IsolateVariable CheckMethod->IsolateVariable CheckSample->IsolateVariable Resolved Problem Resolved IsolateVariable->Resolved

Caption: Troubleshooting Logic for HPLC/UPLC Issues.

References

Enhancing the sensitivity of Perindoprilat detection in plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Perindoprilat detection in plasma.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the quantification of this compound in plasma samples.

Issue 1: Low or No Signal Intensity for this compound

  • Q: My this compound signal is very weak or undetectable. What are the potential causes and solutions?

    • A: Low signal intensity can stem from several factors throughout the analytical workflow.

      • Inefficient Extraction: this compound recovery from plasma may be low. Consider optimizing your sample preparation method. Solid-Phase Extraction (SPE) is often more effective than Liquid-Liquid Extraction (LLE) or simple Protein Precipitation (PPT) for achieving cleaner extracts and higher recovery.[1][2]

      • Suboptimal LC-MS/MS Conditions: Ensure your mass spectrometer is tuned for this compound's specific mass transitions (e.g., m/z 341.1 → 170.1 or m/z 339.0 → 168.1).[3][4] Experiment with both positive and negative electrospray ionization (ESI) modes, as different methods have successfully used either.[3] The mobile phase composition is also critical; the use of additives like formic acid can significantly improve ionization efficiency.[5]

      • Analyte Degradation: Perindopril, the prodrug, can be unstable and degrade through hydrolysis.[6] While this compound is more stable, improper sample handling and storage (e.g., extended time at room temperature, multiple freeze-thaw cycles) can lead to degradation.[5][7][8] Ensure samples are kept on ice during processing and stored at -80°C for long-term stability.

      • Derivatization: If sensitivity remains an issue after optimizing extraction and MS conditions, consider chemical derivatization. Reagents can be used to introduce a more easily ionizable group onto the this compound molecule, which can enhance the detection sensitivity by several orders of magnitude.[7]

Issue 2: High Matrix Effects and Poor Reproducibility

  • Q: I am observing significant signal suppression or enhancement and my results are not reproducible. How can I mitigate matrix effects?

    • A: Matrix effects, caused by co-eluting endogenous components from plasma, are a common problem in bioanalysis.

      • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the purity of the sample extract. Transition from Protein Precipitation (PPT) to a more rigorous method like Solid-Phase Extraction (SPE).[1] SPE methods using cartridges like Oasis HLB have been shown to yield extremely clean extracts.[2][8][9]

      • Optimize Chromatography: Modify your HPLC/UPLC gradient to better separate this compound from interfering plasma components. Using advanced column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can also provide different selectivity and move the analyte away from interfering species.[8][9]

      • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-¹³C₃) is the gold standard.[10] It co-elutes with the analyte and experiences the same degree of matrix effects, thus providing the most accurate correction during quantification. If a SIL-IS is unavailable, use a structural analog (e.g., Ramipril).[2]

Issue 3: Low Extraction Recovery

  • Q: My extraction recovery for this compound is consistently below 70%. How can I improve it?

    • A: Poor recovery means a significant portion of the analyte is lost during sample preparation.

      • Review Extraction Protocol: For LLE, ensure the pH of the sample is optimized for this compound's chemical properties and that the chosen organic solvent (e.g., ethyl acetate) is appropriate.[7] For SPE, make sure each step (conditioning, loading, washing, and eluting) is performed with the correct solvent and volume. The wash step is critical: it should be strong enough to remove interferences but not so strong that it elutes the analyte.

      • Address Protein Binding: this compound has a low to moderate plasma protein binding (10-20%), primarily to Angiotensin-Converting Enzyme (ACE).[11][12] While this is not as high as many other drugs, disruption of this binding is necessary for complete extraction. Pre-treating the plasma with an acid, such as phosphoric acid, before extraction can help release the bound drug.[1][2]

      • Evaluate Different Extraction Methods: If optimizing your current method fails, compare it against an alternative. For example, if you are using LLE, develop and validate an SPE method, which often provides higher and more consistent recoveries.[2][4] Average recoveries for validated SPE methods are often between 85% and 94%.[4]

Quantitative Data Summary

The tables below summarize key performance parameters from various validated LC-MS/MS methods for this compound quantification in human plasma.

Table 1: Method Performance & Sensitivity

Sample Prep MethodLLOQ (ng/mL)Linearity Range (ng/mL)Ionization ModeReference
SPE0.30.3 - 40.0Negative ESI[1][2]
SPE0.20.2 - 20.0Positive ESI[7]
PPT0.50.1 - 200.0Positive/Negative ESI[3][5][13]
HILIC-SPE5.05.0 - 500.0Positive ESI[9]
Derivatization-LLE0.03 - 0.30.03 - 300.0Positive/Negative ESI[7]

Table 2: Extraction Recovery & Reproducibility

Sample Prep MethodAverage Recovery (%)Internal Standard UsedReference
SPE76.3%Ramipril[1][2]
SPE85.9% - 93.6%S10211-1 / S1641[4]
PPT80% - 110%Phenazone / Acetyl Salicylic Acid[3][5]
PPT77.0%Not Specified[3]

Experimental Protocols

Below are detailed methodologies for common experiments cited in the literature.

Protocol 1: Solid-Phase Extraction (SPE) using HLB Cartridges

This protocol is adapted from methods that report high recovery and sensitivity.[1][2]

  • Sample Pre-treatment: To a 500 µL plasma sample, add an appropriate volume of internal standard (e.g., Ramipril). Add 100 µL of phosphoric acid to disrupt protein binding and vortex for 30 seconds.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge by passing 1 mL of methanol followed by 1 mL of purified water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences. Follow with a second wash using 1 mL of 20% methanol in water to remove less polar interferences.

  • Elution: Elute this compound and the internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Analysis: The eluate can often be directly injected into the LC-MS/MS system without a drying-down step.[1][2]

Protocol 2: Protein Precipitation (PPT)

This is a simpler, faster, but generally less clean method.[3][5]

  • Sample Preparation: To a 100 µL plasma sample, add the internal standard.

  • Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the plasma sample.

  • Vortex & Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or vial for injection into the LC-MS/MS system.

Protocol 3: Representative LC-MS/MS Conditions

These conditions are a composite of several validated methods.[3][4][5]

  • LC System: UPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., Phenomenex C18, X-terra MS C18) with dimensions such as 2.1 mm x 150 mm, 3.5 µm.[4][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the analyte.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), operated in either positive or negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: m/z 341.1 → 170.1 (Positive Ion Mode)[4] or m/z 339.0 → 168.1 (Negative Ion Mode).[3]

    • Internal Standards (Examples): Ramipril, this compound-¹³C₃.[2][10]

Visualizations

Perindoprilat_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample (+ Internal Standard) ppt Protein Precipitation (Acetonitrile/Methanol) plasma->ppt lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) plasma->lle spe Solid-Phase Extraction (e.g., HLB Cartridge) plasma->spe extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System (UPLC + Triple Quad) extract->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Calibration Curve) data->quant result Final Concentration (ng/mL) quant->result

Caption: General workflow for this compound quantification in plasma.

Troubleshooting_Sensitivity start Low this compound Signal? check_ms Verify MS Parameters (Tuning, MRM Transitions) start->check_ms Yes ok Sensitivity OK start->ok No check_recovery Evaluate Extraction Recovery check_ms->check_recovery Parameters OK optimize_chroma Optimize Chromatography (Gradient, Column) check_recovery->optimize_chroma > 70% Recovery improve_cleanup Improve Sample Cleanup (e.g., Switch PPT -> SPE) check_recovery->improve_cleanup < 70% Recovery check_stability Assess Analyte Stability (Handling, Storage) optimize_chroma->check_stability improve_cleanup->ok consider_deriv Consider Derivatization check_stability->consider_deriv consider_deriv->ok Implement Prodrug_Metabolism perindopril Perindopril (Prodrug) This compound This compound (Active Metabolite) perindopril->this compound Hydrolysis (in Liver) action ACE Inhibition (& Antihypertensive Effect) This compound->action Binds to ACE

References

Refinement of extraction protocols for Perindoprilat from tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Perindoprilat extraction protocols. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing the extraction of this compound from tissue samples for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The three most prevalent techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). PPT with acetonitrile is the simplest and fastest method.[1] LLE offers a cleaner extract than PPT, while SPE provides the highest level of cleanup, which is crucial for minimizing matrix effects in sensitive LC-MS/MS assays.[2][3]

Q2: Which extraction method should I choose for my tissue samples?

A2: The choice depends on your specific requirements.

  • Protein Precipitation (PPT): Ideal for high-throughput screening or when speed is critical. It is less effective at removing non-protein matrix components.[1][4]

  • Liquid-Liquid Extraction (LLE): A good balance between cleanup efficiency and complexity. It is effective at removing salts and highly polar interferences.[2][5]

  • Solid-Phase Extraction (SPE): The best choice for achieving the lowest detection limits and minimizing ion suppression. It is the most time-consuming and expensive option but yields the cleanest samples.[6]

Q3: What type of internal standard (IS) is best for this compound quantification?

A3: A stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended.[7][8] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for extraction variability and ion suppression. If a SIL-IS is unavailable, a structural analog like Ramipril can be used, but it may not perfectly mimic the analyte's behavior.[6]

Q4: How stable is this compound in tissue homogenates and during the extraction process?

A4: this compound is generally stable through several freeze-thaw cycles and for short periods at room temperature.[2] However, for long-term storage, samples should be kept at -80°C.[2] It is crucial to minimize the time samples spend at room temperature during processing to prevent potential degradation.

Q5: What are the main challenges associated with this compound extraction from tissue?

A5: The primary challenges include:

  • Matrix Effects: Co-extracted endogenous components (e.g., phospholipids, salts) from complex tissue matrices can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[9]

  • Analyte Recovery: this compound can bind to proteins and other macromolecules in the tissue, which may lead to incomplete extraction and low recovery.[10]

  • Prodrug Stability: Perindopril is the prodrug and is less stable than its active metabolite, this compound. Care must be taken during sample preparation to prevent the degradation of Perindopril into this compound if both are being measured.

Troubleshooting Guide

Problem Area 1: Low Analyte Recovery

Q: My extraction recovery for this compound is consistently low (<70%). What are the potential causes and solutions?

A: Low recovery is a common issue that can stem from several factors in your workflow.

  • Cause 1: Inefficient Tissue Homogenization. If the tissue is not completely disrupted, the analyte will remain trapped and inaccessible to the extraction solvent.

    • Solution: Ensure the tissue is thoroughly homogenized. Use a bead beater or rotor-stator homogenizer for optimal cell lysis. Verify that there is no visible particulate matter before proceeding.

  • Cause 2: Ineffective Protein Precipitation. If using PPT, incomplete precipitation will leave this compound bound to soluble proteins, which are then discarded.

    • Solution: Ensure the correct ratio of precipitating solvent (typically acetonitrile) to tissue homogenate is used, at least 3:1 (v/v) is recommended.[4] Vortex vigorously and allow sufficient incubation time (e.g., 10 minutes at 4°C) to ensure full protein crashing.

  • Cause 3: Incorrect pH during LLE. The pH of the aqueous phase dictates the ionization state of this compound. For efficient extraction into an organic solvent, the analyte should be in a neutral, unionized state.

    • Solution: Adjust the pH of the homogenate to be approximately 2 units away from the pKa of this compound. Test different pH values to find the optimal point for extraction into your chosen organic solvent.

  • Cause 4: Suboptimal SPE Sorbent/Protocol. The chosen SPE cartridge sorbent may not have the ideal affinity for this compound, or the wash/elution steps may be inadequate.

    • Solution: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge, which is effective for extracting a wide range of compounds.[6] Optimize the wash steps to remove interferences without prematurely eluting the analyte. Ensure your elution solvent is strong enough to completely desorb this compound from the sorbent.

Problem Area 2: High Variability & Poor Precision

Q: I am observing a high coefficient of variation (%CV > 15%) across my replicate samples. What is causing this inconsistency?

A: High variability often points to inconsistencies in the manual steps of the extraction protocol.

  • Cause 1: Inconsistent Sample Processing. Minor differences in vortexing time, incubation periods, or pipetting technique can introduce significant variability.

    • Solution: Standardize every step of the protocol. Use automated liquid handlers for repetitive tasks if available. Ensure all samples are vortexed for the same duration and centrifuged at the same speed and temperature.

  • Cause 2: Incomplete Mixing. Failure to thoroughly mix the sample with the extraction solvent or internal standard can lead to inconsistent results.

    • Solution: Vortex each sample vigorously immediately after adding a new reagent, especially the internal standard and the extraction solvent, to ensure complete and uniform distribution.

  • Cause 3: Variable Matrix Effects. Different tissue samples can have slightly different compositions, leading to varied levels of ion suppression or enhancement.

    • Solution: This is the most challenging cause to address. The best solution is to use a stable isotope-labeled internal standard. If that is not possible, switching to a more rigorous cleanup method like SPE can help normalize the matrix across samples.

Problem Area 3: Matrix Effects & Ion Suppression

Q: My analyte signal is significantly lower in extracted tissue samples compared to a clean standard solution. How can I mitigate matrix effects?

A: Matrix effects are caused by co-eluting compounds from the biological matrix that interfere with the ionization process in the MS source.

  • Cause 1: Insufficient Sample Cleanup. Protein precipitation is a fast but "dirty" method that leaves many small molecules and phospholipids in the final extract.[9]

    • Solution 1: Switch to a Cleaner Extraction Method. Move from PPT to LLE or, for maximum cleanup, to SPE. This will remove a larger proportion of interfering matrix components.[5]

    • Solution 2: Add a Phospholipid Removal Step. If using PPT, consider using specialized plates or cartridges designed to remove phospholipids, which are a major cause of ion suppression in ESI-MS.

  • Cause 2: Chromatographic Co-elution. The analyte is eluting from the LC column at the same time as matrix components.

    • Solution: Modify your chromatographic method. Adjust the gradient profile to better separate this compound from the region where matrix components elute (often early in the run). Switching to a different column chemistry (e.g., HILIC) can also alter elution patterns and resolve the issue.[3]

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the typical performance characteristics of the three main extraction methods for this compound from biological samples. Values are compiled from multiple bioanalytical studies.[7][6][11][12]

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Recovery 75 - 95%[12]80 - 100%>85%[2]
Extract Cleanliness Low (High Matrix Effects)[9]MediumHigh (Low Matrix Effects)
Throughput / Speed HighMediumLow
Cost per Sample LowLow-MediumHigh
Reproducibility (%CV) < 15%[7]< 10%< 10%
Best For... High-throughput screening, rapid analysisGood balance of purity and speedHigh-sensitivity assays, difficult matrices

Experimental Protocols

Protocol 1: Tissue Homogenization

This initial step is critical and common to all subsequent extraction methods.

  • Accurately weigh a portion of frozen tissue (e.g., 100 mg) into a 2 mL bead-beating tube.

  • Add a volume of cold homogenization buffer (e.g., 400 µL of 1x PBS or ammonium acetate) to create a 1:4 tissue-to-buffer ratio.

  • Add the appropriate internal standard (IS) solution.

  • Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6000 Hz) or a rotor-stator homogenizer until no solid tissue is visible.

  • Centrifuge the homogenate at a low speed (e.g., 2,000 x g for 5 min) to pellet any remaining large debris. The resulting supernatant is the "tissue homogenate."

Protocol 2: Protein Precipitation (PPT) using Acetonitrile

This protocol is adapted from common methods used for plasma and is effective for tissue homogenates.[7][12]

  • Transfer 100 µL of the tissue homogenate supernatant to a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (containing 1% formic acid, if desired, to improve protein crashing). This maintains a 3:1 solvent-to-sample ratio.

  • Vortex the mixture vigorously for at least 60 seconds to ensure complete protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizations

Diagram 1: General Workflow for this compound Extraction

G node_tissue 1. Tissue Sample Collection & Weighing node_homo 2. Homogenization (with Internal Standard) node_tissue->node_homo node_extract 3. Extraction Step (PPT, LLE, or SPE) node_homo->node_extract node_separate 4. Separation (Centrifugation/Elution) node_extract->node_separate node_evap 5. Evaporation & Reconstitution node_separate->node_evap node_lcms 6. LC-MS/MS Analysis node_evap->node_lcms

Caption: Overview of the sample preparation workflow for this compound from tissue.

Diagram 2: Troubleshooting Low Extraction Recovery

G start Start: Low Recovery (<70%) check_homo Is tissue fully homogenized? start->check_homo fix_homo Action: Improve Lysis (e.g., longer bead beating) check_homo->fix_homo No check_method Which extraction method is used? check_homo->check_method Yes fix_homo->check_method check_ppt_ratio Is ACN:Sample ratio >= 3:1? check_method->check_ppt_ratio PPT check_lle_ph Is pH optimized for LLE? check_method->check_lle_ph LLE check_spe_protocol Is SPE protocol validated? check_method->check_spe_protocol SPE ppt_path PPT fix_ppt_ratio Action: Increase ACN volume check_ppt_ratio->fix_ppt_ratio No check_ppt_mix Is vortexing adequate? check_ppt_ratio->check_ppt_mix Yes fix_ppt_ratio->check_ppt_mix fix_ppt_mix Action: Vortex for >60s and incubate cold check_ppt_mix->fix_ppt_mix No lle_spe_path LLE / SPE fix_lle_ph Action: Perform pH scouting study check_lle_ph->fix_lle_ph No fix_spe_protocol Action: Re-optimize wash & elution steps check_spe_protocol->fix_spe_protocol No

Caption: A decision tree for diagnosing causes of low this compound recovery.

References

Minimizing ion suppression in electrospray ionization of Perindoprilat

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the electrospray ionization (ESI) of Perindoprilat.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.

Q1: I am observing low signal intensity and poor reproducibility for this compound. Could this be due to ion suppression?

A1: Yes, low signal intensity, poor peak shape, and high variability in replicate injections are classic symptoms of ion suppression. Ion suppression occurs when co-eluting matrix components interfere with the ionization of this compound in the ESI source, leading to a decreased analyte signal.[1][2] This is a common challenge in bioanalysis, especially when analyzing complex matrices like plasma or milk.[3]

Q2: What are the primary causes of ion suppression in this compound analysis?

A2: The primary causes of ion suppression are endogenous matrix components that co-elute with this compound and compete for ionization. In biological samples, phospholipids are a major contributor to ion suppression in positive ESI mode.[3] Other potential sources include salts, proteins, and co-administered drugs. The sample preparation method and chromatographic conditions significantly impact the extent of ion suppression.[2][4]

Q3: How can I confirm that ion suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[5][6] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the MS source. A dip in the baseline signal upon injection of a blank matrix extract indicates the elution of interfering components that suppress the this compound signal.[6]

Q4: What is the most effective sample preparation technique to minimize ion suppression for this compound?

A4: While simpler methods like protein precipitation (PPT) are fast, they are often less effective at removing interfering matrix components, which can lead to significant ion suppression. Solid-phase extraction (SPE) is generally the most effective technique for reducing matrix effects in this compound analysis as it provides cleaner extracts.[7][8] Liquid-liquid extraction (LLE) can also be effective and may be superior to PPT in reducing ion suppression.[9]

Q5: Can optimizing my chromatographic conditions help reduce ion suppression?

A5: Absolutely. Optimizing the chromatographic separation is a critical step. The goal is to chromatographically separate this compound from the co-eluting matrix components that cause ion suppression.[4] This can be achieved by:

  • Column Selection: Using a column with a different selectivity, such as a biphenyl or pentafluorophenyl (PFP) phase, can alter the elution profile of interferences relative to this compound.

  • Gradient Optimization: Modifying the gradient elution profile can improve the resolution between this compound and interfering peaks.

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives, like formic acid or ammonium formate, can influence the retention of both this compound and matrix components, as well as ionization efficiency.[10]

Q6: Which ionization mode, positive or negative, is better for minimizing ion suppression for this compound?

A6: this compound can be detected in both positive and negative ion modes.[7][9] While positive mode is common, some studies have successfully used negative ion mode for this compound quantification.[7][8] It is advisable to test both polarities during method development. Negative mode can sometimes be less susceptible to interferences from certain matrix components.

Q7: How does the ESI source optimization impact ion suppression?

A7: Proper optimization of ESI source parameters is crucial for maximizing the signal of this compound and can help mitigate the effects of ion suppression.[11][12] Key parameters to optimize include:

  • Capillary voltage

  • Nebulizer gas pressure

  • Drying gas flow rate and temperature

These parameters should be optimized by infusing a standard solution of this compound and adjusting them to achieve the maximum stable signal.

Quantitative Data Summary

The following table summarizes key parameters from published LC-MS/MS methods for this compound, highlighting sample preparation techniques and reported recoveries.

AnalyteSample MatrixSample Preparation MethodRecovery (%)Key FindingReference
This compoundHuman PlasmaProtein PrecipitationNot specifiedNo significant matrix effects observed.
This compoundHuman PlasmaSolid-Phase Extraction (SPE)76.32%Yielded extremely clean extracts with good and consistent mean recoveries.[7][8]
This compoundHuman PlasmaLiquid-Liquid Extraction (LLE)Not specifiedA simple, sensitive, and rapid method.[9]
This compoundHuman Plasma and MilkProtein Precipitation80-110%The method has good specificity and repeatability.[13]

Experimental Protocols

Recommended Protocol for Minimizing Ion Suppression using Solid-Phase Extraction (SPE)

This protocol is based on a validated method demonstrated to yield clean extracts and minimize matrix effects.[7][8]

1. Sample Pre-treatment:

  • To 500 µL of human plasma, add an internal standard (e.g., Ramipril).
  • Acidify the plasma sample by adding a small volume of phosphoric acid.

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
  • Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
  • Elution: Elute this compound and the internal standard with 1 mL of an appropriate organic solvent (e.g., methanol or acetonitrile).

3. LC-MS/MS Analysis:

  • Chromatographic Column: A C18 column (e.g., Phenomenex® C18) is suitable.
  • Mobile Phase:
  • Mobile Phase A: 0.1% Formic acid in water with 5% methanol.[13]
  • Mobile Phase B: 0.1% Formic acid in methanol with 5% water.[13]
  • Gradient Elution: Employ a gradient elution to separate this compound from any remaining matrix components.
  • Mass Spectrometry:
  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: m/z 339.00 → 168.10 (Negative Ion Mode).[13]

Visualizations

IonSuppressionWorkflow start Start: Low this compound Signal or High Variability check_suppression Perform Post-Column Infusion Experiment start->check_suppression suppression_present Ion Suppression Confirmed? check_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation suppression_present->optimize_sample_prep Yes no_suppression No Significant Ion Suppression suppression_present->no_suppression No ppt Currently using PPT? optimize_sample_prep->ppt switch_to_spe Switch to SPE or LLE ppt->switch_to_spe Yes optimize_chromatography Optimize Chromatography ppt->optimize_chromatography No switch_to_spe->optimize_chromatography change_column Try a column with different selectivity (e.g., Biphenyl, PFP) optimize_chromatography->change_column adjust_gradient Adjust Gradient Profile change_column->adjust_gradient optimize_ms Optimize MS Source Parameters (e.g., Capillary Voltage, Gas Flow) adjust_gradient->optimize_ms re_evaluate Re-evaluate Performance optimize_ms->re_evaluate

Caption: Troubleshooting workflow for addressing ion suppression in this compound analysis.

IonSuppressionMechanism cluster_source Electrospray Ionization (ESI) Source cluster_process Ionization Process cluster_detector Mass Spectrometer droplet Charged Droplet competition Competition for Droplet Surface and Charge analyte This compound analyte->droplet matrix Matrix Components (e.g., Phospholipids) matrix->droplet reduced_ionization Reduced this compound Ionization Efficiency competition->reduced_ionization detector Detector reduced_ionization->detector suppressed_signal Suppressed Signal detector->suppressed_signal

Caption: Mechanism of ion suppression in the ESI source.

References

Validation & Comparative

Perindoprilat in Focus: An In Vitro Head-to-Head Comparison with Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of Perindoprilat's performance against other widely used Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is supported by experimental data to facilitate informed decisions in research and development.

This compound, the active metabolite of the prodrug perindopril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and increased levels of bradykinin, a vasodilator. This dual action results in vasodilation and a decrease in blood pressure. This guide delves into the in vitro potency of this compound in comparison to other ACE inhibitors, providing a quantitative basis for its evaluation.

Quantitative Comparison of ACE Inhibitor Potency

The in vitro potency of ACE inhibitors is a critical determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a higher potency.

The following table summarizes the in vitro IC50 values for the active forms of several ACE inhibitors, including this compound. It is important to note that direct comparisons of IC50 values are most accurate when determined under identical experimental conditions. The data presented here is compiled from various sources and should be interpreted with this in mind.

ACE Inhibitor (Active Form)IC50 (nM)Relative Potency
This compound ~ in the nanomolar range[1]High
Ramiprilat 0.5451
Lisinopril 1.2324
Enalaprilat Not explicitly found in direct comparison12
Captopril Not explicitly found in direct comparison3.5
Fosinoprilat Not explicitly found in direct comparison13
Zofenoprilat Not explicitly found in direct comparison20
SQ 29,852 Not explicitly found in direct comparison1.0

Note: The IC50 values for ramiprilat and lisinopril are from a single study, while the information for this compound indicates a high potency in the nanomolar range without a specific comparative value in the same study. The relative potency values are from a separate study where SQ 29,852 was used as the reference compound.[2][3]

One study determined the in vitro ACE inhibitory potency for 32 stereoisomers of this compound, finding that four of them, including the active form, exhibited activities in the nanomolar range, highlighting its high potency.[1] Another study established the relative in vitro potencies of several ACE inhibitor diacids, showing the following order: ramiprilat > lisinopril > zofenoprilat > fosinoprilat > enalaprilat > captopril > SQ 29,852.[2][3]

Experimental Protocols

The determination of ACE inhibitory activity in vitro is crucial for the evaluation and comparison of different inhibitors. A commonly employed method is the spectrophotometric assay, which measures the product of the enzymatic reaction.

General Principle of In Vitro ACE Inhibition Assay

The assay is based on the ability of ACE to hydrolyze a synthetic substrate, leading to a product that can be quantified. The presence of an ACE inhibitor will reduce the rate of this reaction.

Spectrophotometric Assay Protocol

Materials and Reagents:

  • Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

  • Substrate: Hippuryl-Histidyl-Leucine (HHL) or a fluorogenic substrate

  • Buffer solution (e.g., sodium borate buffer with NaCl)

  • Test compounds (this compound and other ACE inhibitors)

  • Stopping reagent (e.g., HCl)

  • Solvent for extraction (e.g., ethyl acetate)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: All solutions are prepared in the appropriate buffer to the desired concentrations.

  • Enzyme Reaction: A mixture of the ACE enzyme and the test inhibitor (at various concentrations) is pre-incubated for a specific time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., HHL) to the enzyme-inhibitor mixture.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination of Reaction: The enzymatic reaction is stopped by adding a stopping reagent, such as hydrochloric acid.

  • Product Quantification: The product of the reaction (e.g., hippuric acid from HHL) is extracted with a solvent like ethyl acetate. The absorbance of the extracted product is then measured using a spectrophotometer at a specific wavelength (e.g., 228 nm for hippuric acid).

  • Calculation of Inhibition: The percentage of ACE inhibition is calculated by comparing the absorbance of the samples with the inhibitor to the absorbance of a control sample without the inhibitor.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Renin-Angiotensin-Aldosterone System (RAAS) and a typical experimental workflow for determining ACE inhibitor potency.

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Na+ & H2O Retention Vasoconstriction->IncreasedBP Renin Renin (Kidney) ACE ACE ACE_Inhibitors ACE Inhibitors (e.g., this compound) ACE_Inhibitors->ACE Inhibition

Caption: Simplified diagram of the Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.

Experimental_Workflow cluster_workflow In Vitro ACE Inhibition Assay Workflow A Prepare Reagents: ACE Enzyme, Substrate, Buffer, Inhibitors B Pre-incubate ACE with Inhibitor A->B C Initiate Reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Measure Product Formation (Spectrophotometry) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: A typical experimental workflow for determining the in vitro IC50 value of an ACE inhibitor.

References

Comparative Guide to Perindoprilat Quantification Methods for Inter-Laboratory Performance Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Perindoprilat in biological matrices. While a formal inter-laboratory validation study for a single standardized method is not publicly available, this document collates data from multiple independent, single-laboratory validation studies. This comparative approach offers valuable insights into the expected performance of these methods and serves as a resource for laboratories looking to establish or benchmark their own this compound quantification assays.

The data presented herein allows for an objective comparison of key validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ) across different methodologies. Detailed experimental protocols from the selected studies are also provided to facilitate methodological evaluation and potential implementation.

Comparative Analysis of Validation Parameters

The following table summarizes the key performance characteristics of several validated LC-MS/MS methods for the quantification of this compound in human plasma. This allows for a direct comparison of the capabilities of each method as reported in the respective studies.

Parameter Method 1 Method 2 Method 3
Lower Limit of Quantification (LLOQ) 0.3 ng/mL[1]0.5 ng/mL[2]0.2 ng/mL[3]
Linearity Range 0.3 - 40 ng/mL[1]0.1 - 200 ng/mL[2]0.2 - 40 ng/mL[3]
Correlation Coefficient (r²) ≥ 0.9996[1]> 0.99[2]Not explicitly stated
Intra-day Precision (% CV) ≤ 4.94% at LLOQWithin 15%≤ 13.8%[3]
Inter-day Precision (% CV) Not explicitly statedWithin 15%≤ 13.8%[3]
Intra-day Accuracy (% Bias) Not explicitly statedWithin 15%89.6 - 112.4%[3]
Inter-day Accuracy (% Bias) Not explicitly statedWithin 15%89.6 - 112.4%[3]
Mean Recovery 76.32%[1]80 - 110%[2]79.65 - 97.83%[3]
Internal Standard Ramipril[1]Phenazone and Acetyl Salicylic Acid[2]This compound-d4[3]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table. These protocols provide a comprehensive overview of the sample preparation, chromatographic separation, and mass spectrometric detection conditions used in each study.

Method 1: High-Throughput LC-MS/MS with Solid Phase Extraction
  • Sample Preparation: This method utilizes solid phase extraction (SPE) for sample clean-up. Plasma samples were treated with phosphoric acid before being loaded onto a hydrophilic-lipophilic balance (HLB) SPE cartridge.[1]

  • Chromatography: The chromatographic separation was performed on an LC-MS/MS system with a total run time of 1.5 minutes. The retention time for this compound was 0.35 minutes.[1]

  • Mass Spectrometry: A turbo ion spray (TIS) source operating in the negative ion and selective reaction monitoring (SRM) acquisition mode was used for quantification.[1]

Method 2: Simple and Rapid LC-MS/MS with Protein Precipitation
  • Sample Preparation: Analytes were extracted from human plasma and milk using a protein precipitation method.[2]

  • Chromatography: A Phenomenex® C-18 column was used for chromatographic separation with a gradient elution. The mobile phases consisted of (A) 5% methanol + 0.1% formic acid in water (v/v) and (B) 95% methanol + 0.1% formic acid in water (v/v).[2]

  • Mass Spectrometry: Detection was carried out using tandem mass spectrometry. The mass transition for this compound was m/z 339.00/168.10.[2]

Method 3: UPLC-MS/MS with Isotope-Labeled Internal Standard
  • Sample Preparation: Plasma samples underwent protein precipitation with acetonitrile.[3]

  • Chromatography: An Acquity UPLC BEH C18 column (2.1 × 50 mm, 1.7 µm) was used with a gradient elution of methanol-acetonitrile-ammonium acetate. The total chromatographic run time was 4 minutes, with a retention time of approximately 1.79 minutes for this compound.[3]

  • Mass Spectrometry: Detection was performed in the multiple reaction monitoring (MRM) mode using positive ionization electrospray mass spectrometry.[3]

Workflow for Bioanalytical Method Validation

The following diagram illustrates a generalized workflow for the validation of a bioanalytical method, a critical process for ensuring the reliability of quantitative data in drug development. This workflow is fundamental to both single-laboratory and inter-laboratory validation efforts.

Bioanalytical Method Validation Workflow cluster_planning 1. Planning & Preparation cluster_validation 2. Method Validation Experiments cluster_analysis 3. Data Analysis & Reporting cluster_application 4. Method Application Define_Analytes Define Analytes & Internal Standard Select_Method Select Analytical Method (LC-MS/MS) Define_Analytes->Select_Method Prepare_Protocols Prepare Validation Protocol Select_Method->Prepare_Protocols Selectivity Selectivity & Specificity Prepare_Protocols->Selectivity Linearity Linearity & Range Prepare_Protocols->Linearity Accuracy_Precision Accuracy & Precision (Intra/Inter-day) Prepare_Protocols->Accuracy_Precision LLOQ Lower Limit of Quantification (LLOQ) Prepare_Protocols->LLOQ Recovery_Matrix Recovery & Matrix Effect Prepare_Protocols->Recovery_Matrix Stability Stability Studies Prepare_Protocols->Stability Analyze_Data Analyze Validation Data Selectivity->Analyze_Data Linearity->Analyze_Data Accuracy_Precision->Analyze_Data LLOQ->Analyze_Data Recovery_Matrix->Analyze_Data Stability->Analyze_Data Compare_Criteria Compare Against Acceptance Criteria Analyze_Data->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Sample_Analysis Routine Sample Analysis Validation_Report->Sample_Analysis QC_Checks In-study QC Checks Sample_Analysis->QC_Checks

References

A Comparative Guide to the Pharmacokinetic Profiles of Perindopril Arginine and Perindopril Erbumine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Perindopril, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, is available in two primary salt forms: perindopril arginine and perindopril erbumine (also known as perindopril tert-butylamine). While both forms are therapeutically equivalent, understanding their pharmacokinetic profiles is crucial for drug development and clinical research. This guide provides a detailed comparison of the two salt forms, supported by experimental data, to aid in informed decision-making.

Executive Summary

Clinical studies have demonstrated that perindopril arginine and perindopril erbumine are bioequivalent.[1][2] This means they deliver the same amount of the active metabolite, perindoprilat, to the systemic circulation at a similar rate. The primary difference between the two salts lies in their physicochemical properties, with the arginine salt exhibiting greater stability, particularly in conditions of high temperature and humidity.[1]

Comparative Pharmacokinetic Data

The pharmacokinetic parameters of perindopril and its active metabolite, this compound, have been evaluated in healthy volunteers. The following table summarizes the key findings from a single-dose, crossover bioequivalence study.

ParameterPerindopril ArgininePerindopril ErbumineAnalyte
AUC (hr•ng/mL/mg) 10.210.5Perindopril
AUC (hr•ng/mL/mg) 33.338.3This compound
Cmax SimilarSimilarPerindopril & this compound
Tmax SimilarSimilarPerindopril & this compound
Half-life (t½) SimilarSimilarPerindopril & this compound

Data sourced from a study in healthy subjects. After dose-normalization, all pharmacokinetic parameters for perindopril and this compound plasma concentrations were similar between the two salt forms, with non-significant differences observed.[1]

Experimental Protocols

The data presented above was obtained from a randomized, single-center, single-dose, open-label, 2-period, 2-way crossover study. A detailed methodology for such a study is outlined below.

Bioequivalence Study Protocol
  • Subject Recruitment: A cohort of healthy volunteers is screened and enrolled in the study.[1]

  • Randomization and Blinding: Subjects are randomly assigned to one of two treatment sequences in an open-label design.

  • Drug Administration: In the first period, subjects receive a single oral dose of either perindopril arginine or perindopril erbumine after an overnight fast.[1]

  • Washout Period: A washout period of sufficient duration (e.g., 14 days) is implemented between the two treatment periods to ensure complete elimination of the drug from the body.[1]

  • Crossover: In the second period, subjects receive the alternate perindopril salt form.

  • Blood Sampling: Venous blood samples are collected at predefined time points before and after drug administration.[1]

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of perindopril and its active metabolite, this compound, in the plasma samples are determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The collected concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

  • Statistical Analysis: Statistical methods are employed to compare the pharmacokinetic parameters between the two salt forms and establish bioequivalence.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a bioequivalence study comparing two drug formulations.

G cluster_enrollment Subject Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis Screening Screening of Healthy Volunteers InformedConsent Informed Consent Screening->InformedConsent Randomization1 Randomization InformedConsent->Randomization1 GroupA1 Group A Receives Drug 1 (e.g., Perindopril Arginine) Randomization1->GroupA1 GroupB1 Group B Receives Drug 2 (e.g., Perindopril Erbumine) Randomization1->GroupB1 BloodSampling1 Serial Blood Sampling GroupA1->BloodSampling1 GroupB1->BloodSampling1 Washout Washout Period BloodSampling1->Washout GroupA2 Group A Receives Drug 2 (e.g., Perindopril Erbumine) Washout->GroupA2 GroupB2 Group B Receives Drug 1 (e.g., Perindopril Arginine) Washout->GroupB2 BloodSampling2 Serial Blood Sampling GroupA2->BloodSampling2 GroupB2->BloodSampling2 PlasmaAnalysis Plasma Concentration Analysis (LC-MS/MS) BloodSampling2->PlasmaAnalysis PK_Analysis Pharmacokinetic Parameter Calculation PlasmaAnalysis->PK_Analysis Stat_Analysis Statistical Bioequivalence Assessment PK_Analysis->Stat_Analysis

Caption: Workflow of a two-way crossover bioequivalence study.

Signaling Pathway of Perindopril

Perindopril is a prodrug that is hydrolyzed in the liver to its active metabolite, this compound. This compound inhibits the angiotensin-converting enzyme (ACE), which plays a key role in the renin-angiotensin-aldosterone system (RAAS).

G Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin Renin Renin->AngiotensinI AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngiotensinII Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Perindopril Perindopril (Prodrug) This compound This compound (Active Metabolite) Perindopril->this compound Hepatic Hydrolysis This compound->ACE Inhibition

Caption: Mechanism of action of perindopril via the RAAS pathway.

Conclusion

The available evidence strongly supports the bioequivalence of perindopril arginine and perindopril erbumine. While their pharmacokinetic profiles are nearly identical, the improved stability of the arginine salt may offer advantages in terms of shelf-life and storage, particularly in challenging environmental conditions. For drug development professionals, this interchangeability allows for flexibility in formulation, while researchers can be confident in the therapeutic equivalence of the two salt forms when designing clinical trials.

References

Efficacy comparison of Perindoprilat and Cilazaprilat in vivo

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of two prominent angiotensin-converting enzyme (ACE) inhibitors, Perindoprilat and Cilazaprilat. This analysis is supported by experimental data on their pharmacokinetic and pharmacodynamic properties, with a focus on their antihypertensive effects.

This compound and Cilazaprilat are the active metabolites of the prodrugs Perindopril and Cilazapril, respectively. Both are potent inhibitors of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), and are widely used in the management of hypertension. Their efficacy in lowering blood pressure stems from their ability to block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This guide delves into a comparative analysis of their performance based on in vivo studies.

Quantitative Data Comparison

The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of this compound and Cilazaprilat from in vivo studies.

ParameterThis compoundCilazaprilatReference
Potency (Plasma ACE Inhibition) More potentLess potent[1][2]
Duration of Detectable Plasma Levels Up to 5 daysUp to 12 hours[1][3]
24-hour Blood Pressure Control EffectiveNot as effective at doses studied[1][3]
Terminal Half-life 30-120 hoursNot specified in comparative studies[2]
Antihypertensive Effect in SHR rats Dose-dependent reductionPrevents hypertension development[4][5]

Experimental Protocols

The in vivo efficacy of ACE inhibitors like this compound and Cilazaprilat is typically evaluated using hypertensive animal models, most commonly the Spontaneously Hypertensive Rat (SHR). Below are detailed methodologies for key experiments.

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are used as a model of essential hypertension. Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.

  • Drug Administration: The prodrugs (Perindopril or Cilazapril) are administered orally via gavage. Dosing can be acute (single dose) or chronic (daily for several weeks). A vehicle control group receives the same volume of the vehicle (e.g., distilled water).

  • Blood Pressure Measurement:

    • Invasive Method (Direct): Rats are anesthetized, and a catheter is inserted into the carotid artery or femoral artery for direct and continuous measurement of arterial blood pressure using a pressure transducer. This method is considered the gold standard.

    • Non-invasive Method (Indirect): The tail-cuff method is a common non-invasive technique. The rat is placed in a restrainer, and a cuff with a sensor is placed on the tail to measure systolic blood pressure.

  • Data Analysis: Blood pressure is recorded at baseline and at various time points after drug administration. The mean arterial pressure (MAP), systolic blood pressure (SBP), and diastolic blood pressure (DBP) are calculated and compared between the treated and control groups.

Determination of Plasma ACE Inhibition
  • Sample Collection: Blood samples are collected from the animals at different time points after drug administration. Plasma is separated by centrifugation.

  • ACE Activity Assay:

    • A common method involves the use of a synthetic substrate for ACE, such as hippuryl-histidyl-leucine (HHL).

    • Plasma is incubated with HHL. The ACE in the plasma cleaves HHL to release hippuric acid (HA).

    • The reaction is stopped, and the amount of HA produced is quantified, typically by spectrophotometry or high-performance liquid chromatography (HPLC).

    • The percentage of ACE inhibition is calculated by comparing the ACE activity in the plasma of treated animals to that of the control group.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and Cilazaprilat involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS).

RAAS_Pathway cluster_0 Systemic Circulation cluster_1 Kidney cluster_2 Lungs / Endothelium cluster_3 Adrenal Gland cluster_4 Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_H2O_Retention->BP_Increase Inhibitors This compound & Cilazaprilat Inhibitors->ACE Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway and the point of inhibition by this compound and Cilazaprilat.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Spontaneously Hypertensive Rats) start->animal_model grouping Divide into Treatment Groups (Perindopril, Cilazapril, Vehicle) animal_model->grouping drug_admin Drug Administration (Oral Gavage) grouping->drug_admin bp_measurement Blood Pressure Measurement (Invasive/Non-invasive) drug_admin->bp_measurement blood_sampling Blood Sampling drug_admin->blood_sampling data_analysis Data Analysis and Comparison bp_measurement->data_analysis ace_assay Plasma ACE Activity Assay blood_sampling->ace_assay ace_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for the in vivo comparison of ACE inhibitors.

Conclusion

Based on the available in vivo data, this compound demonstrates a more potent and sustained inhibition of plasma ACE compared to Cilazaprilat.[1][2] This translates to a longer duration of action, with this compound plasma levels remaining detectable for up to 5 days, in contrast to 12 hours for Cilazaprilat.[1][3] Consequently, Perindopril has been shown to provide effective 24-hour blood pressure control in hypertensive subjects, a feature not as prominently observed with the studied doses of Cilazapril.[1][3] While both drugs are effective in reducing blood pressure in hypertensive animal models, the prolonged pharmacodynamic profile of this compound suggests a potential for more consistent blood pressure management.[4][5] Further head-to-head clinical studies are warranted to definitively establish the comparative efficacy in reducing cardiovascular events.

References

A Comparative Guide to Perindoprilat Impurity Standards for Analytical Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and quality control, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Perindopril are critical for ensuring drug safety and efficacy. This guide provides an objective comparison of Perindoprilat impurity standards, supported by experimental data and detailed methodologies for analytical validation.

Understanding Perindopril and Its Impurities

Perindopril is a prodrug that is metabolized in the liver to its active form, this compound, a potent angiotensin-converting enzyme (ACE) inhibitor.[1] This action prevents the conversion of angiotensin I to angiotensin II, a vasoconstrictor, thereby lowering blood pressure.[1][2] During the synthesis and storage of Perindopril, several related substances and degradation products can emerge as impurities.[1][2]

Commonly identified impurities include this compound (Impurity B), this compound Lactam A (Impurity C), this compound Lactam B (Impurity D), and others designated by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[2][3][4] The presence of these impurities, even in trace amounts, can impact the stability, efficacy, and safety of the final drug product.[1][2] Therefore, robust analytical methods are essential for their control.

Comparison of Analytical Standards for Perindopril Impurities

The quality and reliability of impurity reference standards are paramount for the accuracy of analytical validation. These standards are used to confirm the identity and concentration of impurities in the API. While various suppliers offer Perindopril impurity standards, their suitability depends on several factors, including purity, characterization, and compliance with pharmacopoeial monographs.

Parameter Ideal Characteristics of an Impurity Standard Potential Issues with Sub-optimal Standards
Purity High purity (typically >98%) with a detailed Certificate of Analysis (CoA) specifying the purity value and the method used for its determination.Lower purity can lead to inaccurate quantification of the impurity in the test sample.
Characterization Comprehensive characterization data, including 1H NMR, 13C NMR, Mass Spectrometry (MS), and HPLC purity. This confirms the chemical structure and identity of the standard.Incomplete characterization can lead to misidentification of impurities.
Compliance Stated compliance with relevant pharmacopoeias (e.g., EP, USP). This ensures the standard is suitable for use in regulatory submissions.Non-compliance may result in rejection of analytical data by regulatory authorities.
Stability Information on the stability of the standard under recommended storage conditions.Degradation of the standard can lead to underestimation of the impurity.
Format Available as a neat solid, allowing for accurate weighing and preparation of standard solutions.Pre-dissolved standards may have limited stability and may not be suitable for all analytical methods.

Experimental Protocol: HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for the analysis of Perindopril and its impurities.[1][5] The following is a typical experimental protocol for the separation and quantification of Perindopril and its related substances.

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and a suitable organic solvent like acetonitrile is commonly used.[6][7][8] For example, a mobile phase consisting of phosphate buffer (pH 2.5, 0.01 M) and acetonitrile.[6]

  • Flow Rate: Typically around 1.0 mL/min.[6]

  • Detection Wavelength: UV detection at 215 nm is often employed.[7][8]

  • Injection Volume: 20 µL.[6]

  • Column Temperature: Ambient or controlled, for instance at 50°C.[8]

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the Perindopril and impurity reference standards in a suitable diluent (e.g., the mobile phase or a mixture of acetonitrile and water) to prepare a stock solution.[9] Further dilute to achieve a final concentration appropriate for the analysis.

  • Sample Solution: Accurately weigh and dissolve the Perindopril API or drug product in the diluent to obtain a known concentration.

3. Method Validation Parameters:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Process and Mechanism

To better understand the analytical workflow and the pharmacological action of Perindopril, the following diagrams are provided.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_sample Weigh & Dissolve Perindopril Sample hplc_injection Inject into HPLC System prep_sample->hplc_injection prep_std Weigh & Dissolve Impurity Standards prep_std->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection (215 nm) chrom_sep->uv_detection peak_integration Peak Integration & Quantification uv_detection->peak_integration validation Method Validation (ICH Guidelines) peak_integration->validation report Generate Report validation->report mechanism_of_action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Perindopril Perindopril (Prodrug) This compound This compound (Active) Perindopril->this compound Metabolism (Liver) ACE ACE This compound->ACE Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Perindoprilat: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of perindoprilat, an active metabolite of the ACE inhibitor perindopril, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste in a research setting.

Hazard Identification and Safety Profile

This compound is classified as a hazardous substance, primarily due to its potential reproductive toxicity.[1][2] Understanding its safety profile is the first step in establishing safe handling and disposal procedures.

Hazard ClassificationGHS CodeDescriptionSource
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child[1][2]

Due to this classification, this compound falls under regulations for hazardous drugs, and waste must be managed accordingly to prevent environmental contamination and human exposure.[3]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting. This includes pure (bulk) this compound, contaminated labware, and personal protective equipment (PPE).

Step 1: Segregation and Collection

Proper segregation of waste is crucial. All waste streams contaminated with this compound must be separated from non-hazardous waste at the point of generation.

  • Identify this compound Waste: This includes:

    • Unused or expired bulk this compound.

    • Contaminated materials such as vials, pipette tips, and gloves.

    • Contaminated solutions and media.

    • PPE worn during handling.

  • Use Designated Waste Containers:

    • Collect all this compound-contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, sealed, and labeled container. Do not dispose of liquid this compound waste down the drain. [1][4][5] This practice is prohibited as it can contaminate water supplies and affect wastewater treatment processes.[4][6]

Step 2: Spill Management

In the event of a spill, immediate and appropriate cleanup is necessary to prevent exposure and further contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]

    • Use dry cleanup procedures to avoid generating dust.[7]

    • Gently cover the spill with an absorbent material.

    • Sweep or vacuum the material into a designated hazardous waste container. Ensure the vacuum is fitted with a HEPA filter.[7]

    • Clean the spill area thoroughly.

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Provide them with the location and nature of the hazard.[7]

Step 3: Packaging and Labeling for Disposal

All this compound waste must be packaged and labeled in accordance with local, state, and federal regulations, which may be guided by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[3][7][8]

  • Securely Seal Containers: Ensure all waste containers are tightly sealed to prevent leakage.

  • Label Correctly: The label should clearly state "Hazardous Waste" and identify the contents, including "this compound." Include any other information required by your institution's environmental health and safety (EHS) office.

Step 4: Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste management company to arrange for the pickup and final disposal of the this compound waste. These specialized companies are equipped to handle and dispose of hazardous pharmaceutical waste in compliance with all regulations.[9]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Perindoprilat_Disposal_Workflow start Generation of this compound Waste identify_waste Identify Waste Type (Solid, Liquid, PPE, Sharps) start->identify_waste is_liquid Is the waste liquid? identify_waste->is_liquid collect_liquid Collect in a sealed, labeled hazardous liquid waste container is_liquid->collect_liquid  Yes collect_solid Collect in a sealed, labeled hazardous solid waste container is_liquid->collect_solid  No (Solid) no_drain DO NOT pour down drain collect_liquid->no_drain package_label Package and Label Container according to institutional and regulatory standards collect_liquid->package_label collect_solid->package_label store Store in designated secure storage area package_label->store disposal Arrange for pickup by licensed hazardous waste contractor store->disposal end Proper Disposal Complete disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Perindoprilat

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Perindoprilat. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment. This guide offers a direct, step-by-step approach to personal protective equipment (PPE) selection, operational handling, and disposal of this compound, reinforcing our commitment to safety beyond the product itself.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is the active metabolite of Perindopril, an ACE inhibitor.[1] While primarily used in cardiovascular research, it is classified as a hazardous substance that may pose risks of impaired fertility and harm to an unborn child.[2][3] Ingestion may be damaging to health, and long-term occupational exposure could lead to cumulative health effects.[2] Therefore, stringent adherence to PPE protocols is mandatory.

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to note that specific quantitative data, such as glove breakthrough times for this compound, are not widely available. The recommendations are based on safety data sheets for Perindopril and general best practices for handling solid, hazardous pharmaceutical compounds. A site-specific risk assessment should always be conducted to determine the exact level of protection required.

Protection Type Recommended Equipment Specifications and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.Safety glasses must have side shields. A full-face shield is required for supplementary protection during activities with a high splash potential, but not as a primary eye protection.[2] Contact lenses may absorb and concentrate irritants and should be worn with caution, following a written workplace policy.[2]
Hand Protection Nitrile or other impervious gloves.Double gloving is recommended.[2][4] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised.[4] For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[4] Always inspect gloves for degradation and replace them immediately if contaminated.[4] Hands should be washed thoroughly after glove removal.[2]
Body Protection Protective disposable gown made of lint-free, low-permeability fabric.The gown should have a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[5] Protective shoe covers should also be worn.[2]
Respiratory Protection Dust respirator or particulate respirator.A NIOSH-approved N95 or higher particulate respirator is recommended when handling the powder form to avoid dust inhalation.[2][6] For large spills, a chemical cartridge-type respirator may be necessary.[7] A written respiratory protection program, including fit-testing, is required by OSHA when respirators are used.[7]

PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound. This process should be followed before initiating any work with the compound.

PPE_Selection_Workflow cluster_start cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_verification Verification & Handling cluster_disposal start Start: Plan to Handle This compound assess_task Assess the Task: - Quantity of this compound - Physical form (solid, solution) - Duration of handling start->assess_task assess_exposure Evaluate Potential Exposure Routes: - Inhalation (dust) - Dermal contact - Ingestion - Eye contact assess_task->assess_exposure select_respiratory Respiratory Protection: - Low dust potential: N95 respirator - High dust/aerosol potential: Consider PAPR assess_exposure->select_respiratory select_hand Hand Protection: - Double nitrile gloves assess_exposure->select_hand select_eye Eye/Face Protection: - Chemical goggles - Face shield for splash risk assess_exposure->select_eye select_body Body Protection: - Lab coat/Gown - Shoe covers assess_exposure->select_body check_ppe Check PPE for Defects select_respiratory->check_ppe select_hand->check_ppe select_eye->check_ppe select_body->check_ppe don_ppe Don PPE Correctly check_ppe->don_ppe proceed Proceed with Handling this compound don_ppe->proceed dispose End: Decontaminate & Dispose of PPE and Waste Properly proceed->dispose

A logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Handle this compound in a well-ventilated area.[8] For laboratory operations, use an approved ventilation or containment system such as a biological safety cabinet, ventilated balance enclosure, or glovebox.[4]

  • Safe Handling Practices: Avoid all personal contact, including inhalation of dust.[2] Use dry clean-up procedures and avoid generating dust.[2] Do not eat, drink, or apply cosmetics in areas where this compound is handled.[5]

  • Hygiene: Wash hands thoroughly before and after handling the compound, and after removing gloves.[2][5]

Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a dust respirator, gloves, safety glasses, and protective clothing.[2]

    • Use dry clean-up procedures. Avoid sweeping that generates dust.[2]

    • Vacuum up the spilled material using a vacuum cleaner fitted with a HEPA filter.[2]

    • Alternatively, dampen the material with water to prevent dusting before sweeping.[2]

    • Place the collected material in a suitable, sealed container for disposal.[2]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[2]

    • Only trained personnel with appropriate respiratory and personal protection should handle the clean-up.

Disposal Plan:

  • All waste containing this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.[2]

  • Collect waste in sealed, properly labeled containers.[8]

  • Consult with your institution's environmental health and safety department for specific disposal procedures. Do not allow the chemical to enter drains or surface water.[3][8]

  • Empty containers may retain product residue and should be handled as hazardous waste.[4]

By strictly following these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perindoprilat
Reactant of Route 2
Perindoprilat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.